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  • Product: 8-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
  • CAS: 315233-86-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 7-Acetoxy-8-Methylisoflavone: Synthesis, Properties, and Biological Prospects

Introduction Isoflavonoids represent a significant class of naturally occurring phenolic compounds, distinguished by a 3-phenylchromen-4-one backbone. This structural arrangement, where the phenyl B-ring is attached at t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Isoflavonoids represent a significant class of naturally occurring phenolic compounds, distinguished by a 3-phenylchromen-4-one backbone. This structural arrangement, where the phenyl B-ring is attached at the C3 position of the C-ring, differentiates them from their flavone isomers and imparts a unique set of physicochemical and biological properties. Within this diverse family, synthetic derivatives are continually being explored to modulate activity, enhance bioavailability, and develop novel therapeutic agents. This guide focuses on a specific synthetic derivative, 7-acetoxy-8-methylisoflavone, providing a comprehensive overview for researchers, chemists, and drug development professionals.

While a dedicated CAS number for 7-acetoxy-8-methylisoflavone is not publicly indexed, indicating its status as a potentially novel or specialized research compound, its structure is derived from the well-characterized isoflavone scaffold. This document will, therefore, extrapolate from established principles of isoflavone chemistry and biology to provide a robust technical profile. We will delve into its predicted properties, a plausible synthetic pathway, methodologies for its analysis, and an exploration of its potential biological activities based on established structure-activity relationships (SAR).

Physicochemical Properties

The properties of 7-acetoxy-8-methylisoflavone are dictated by its isoflavone core, modified by the presence of a methyl group at the C8 position and an acetoxy group at the C7 position.

PropertyPredicted Value/Information
Molecular Formula C₁₈H₁₄O₄
Molecular Weight 294.30 g/mol
Appearance Expected to be a crystalline solid.
Solubility Predicted to have low solubility in water and good solubility in organic solvents such as DMSO, DMF, acetone, and ethyl acetate.
Stability The acetoxy group may be susceptible to hydrolysis under acidic or basic conditions, yielding the parent 7-hydroxy-8-methylisoflavone.

The introduction of the acetoxy group, through the acetylation of the corresponding 7-hydroxyisoflavone, is a common strategy in medicinal chemistry. Acetylation can increase the lipophilicity of a molecule, which may enhance its cell membrane permeability and bioavailability[1]. However, in vivo, the acetoxy group is often readily cleaved by esterase enzymes to release the active hydroxylated form.

Synthesis and Characterization

The synthesis of 7-acetoxy-8-methylisoflavone can be logically approached via a multi-step process starting from a substituted acetophenone. The general strategy involves the formation of a deoxybenzoin intermediate, followed by cyclization to form the isoflavone core, and concluding with acetylation.

Proposed Synthetic Pathway

A plausible synthetic route begins with 1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one. This starting material is key as it contains the required substitution pattern on the A-ring.

  • Deoxybenzoin Formation: The initial step involves the reaction of 1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one with an appropriate phenylacetic acid derivative under acidic conditions (e.g., using molten zinc chloride) to form the deoxybenzoin intermediate.[2]

  • Isoflavone Cyclization: The deoxybenzoin is then cyclized to form the 7-hydroxy-8-methylisoflavone core. A common method for this transformation is the reaction with a formylating agent like N,N-dimethylformamide (DMF) in the presence of a Lewis acid such as boron trifluoride etherate and methanesulfonyl chloride.[2]

  • Acetylation: The final step is the regioselective acetylation of the 7-hydroxyl group. This is typically achieved by reacting 7-hydroxy-8-methylisoflavone with acetic anhydride in the presence of a base like pyridine.

Experimental Protocol: Synthesis of 7-Acetoxy-8-Methylisoflavone

Part A: Synthesis of 7-Hydroxy-8-Methylisoflavone

  • To a mixture of 1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one (1 equivalent) and phenylacetic acid (1.1 equivalents), add freshly fused and powdered zinc chloride (3 equivalents).

  • Heat the mixture at 160-170°C for 4-5 hours with constant stirring.

  • Cool the reaction mixture and treat with dilute hydrochloric acid. The precipitated solid (deoxybenzoin intermediate) is filtered, washed with water, and dried.

  • Dissolve the crude deoxybenzoin in a solution of N,N-dimethylformamide (DMF).

  • To this solution, add boron trifluoride diethyl etherate (BF₃·Et₂O) followed by the dropwise addition of methanesulfonyl chloride at 0°C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the crude 7-hydroxy-8-methylisoflavone.

  • Filter the solid, wash thoroughly with water, and purify by column chromatography (silica gel, using a hexane-ethyl acetate gradient).

Part B: Acetylation to 7-Acetoxy-8-Methylisoflavone

  • Dissolve the purified 7-hydroxy-8-methylisoflavone in pyridine.

  • Add acetic anhydride (1.5 equivalents) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Pour the mixture into crushed ice with vigorous stirring to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 7-acetoxy-8-methylisoflavone.

Characterization Workflow

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization start Starting Materials synthesis Chemical Synthesis start->synthesis purification Column Chromatography / Recrystallization synthesis->purification hplc HPLC for Purity purification->hplc ms Mass Spectrometry for MW hplc->ms nmr NMR for Structure ms->nmr ftir FTIR for Functional Groups nmr->ftir

Caption: Workflow for Synthesis and Characterization.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Mass Spectrometry (MS): To confirm the molecular weight (294.30 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise molecular structure, confirming the positions of the methyl and acetoxy groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (C=O) of the acetoxy group and the ketone of the chromenone core.

Potential Biological Activities & Mechanism of Action

The biological profile of 7-acetoxy-8-methylisoflavone can be inferred from the extensive research on related isoflavonoids. The specific substitutions at C7 and C8 are known to be critical for bioactivity.[3]

Structure-Activity Relationship (SAR) Insights
  • Isoflavone Backbone: The isoflavone structure itself is associated with a wide range of activities, including estrogenic/anti-estrogenic, antioxidant, and anti-inflammatory effects.[4][5] The position of the B-ring at C3 is a key determinant of interaction with various biological targets, distinguishing its activity from flavones.[6]

  • C8-Methyl Group: Substitution at the C8 position of the flavone A-ring can significantly influence biological activity. Studies on 8-substituted flavones have shown that this position plays an important role in activities such as the inhibition of cyclooxygenase-2 (COX-2).[3] The methyl group may enhance binding to certain enzymatic pockets through hydrophobic interactions.

  • C7-Acetoxy Group: As a prodrug moiety, the 7-acetoxy group can improve absorption and distribution. In vivo, it is likely hydrolyzed to the 7-hydroxy form, which is often the biologically active species. The 7-hydroxyl group is a common feature in many bioactive flavonoids and isoflavonoids, contributing to antioxidant activity and receptor binding.[7]

Potential Therapeutic Applications
  • Anticancer Activity: Many isoflavones exhibit anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The structural similarity of 7-acetoxy-8-methylisoflavone to other bioactive isoflavones suggests it may possess cytotoxic effects against various cancer cell lines. Acetylation has been shown to enhance the anti-proliferative effects of some flavonoids.[1]

  • Anti-inflammatory Effects: Isoflavones are known to modulate inflammatory pathways. They can inhibit the production of pro-inflammatory mediators by interfering with signaling cascades such as the NF-κB pathway. The functional group at the 8-position is known to be important for these activities.[3]

  • Phytoestrogenic Activity: Isoflavones are well-known phytoestrogens, capable of binding to estrogen receptors (ERα and ERβ).[4][5] The specific substitution pattern influences the binding affinity and selectivity for ER subtypes.[4] This suggests a potential role in hormone-dependent conditions.

Hypothetical Signaling Pathway Modulation

Many flavonoids exert their anti-inflammatory and anticancer effects by modulating key cellular signaling pathways. A plausible mechanism for an isoflavone derivative involves the inhibition of the NF-κB pathway, a central regulator of inflammation and cell survival.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor IKK IKK Complex receptor->IKK isoflavone 7-Acetoxy-8-Methylisoflavone (as 7-Hydroxy metabolite) isoflavone->IKK Inhibition IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB releases IkappaB_NFkappaB IκBα-NF-κB (Inactive) NFkappaB_active NF-κB (Active) NFkappaB->NFkappaB_active Translocation DNA DNA NFkappaB_active->DNA genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->genes Transcription

Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway.

Protocol: In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic potential of 7-acetoxy-8-methylisoflavone against a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • DMEM/F-12 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 7-acetoxy-8-methylisoflavone (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microplates

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 7-acetoxy-8-methylisoflavone in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Shake the plate for 10 minutes on an orbital shaker. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

7-Acetoxy-8-methylisoflavone is a synthetic isoflavonoid with significant potential for investigation in drug discovery. Based on established structure-activity relationships, it is poised to exhibit interesting biological activities, potentially in the realms of oncology and inflammatory diseases. The acetoxy moiety may serve as a useful prodrug strategy to enhance its pharmacokinetic profile.

Future research should focus on the definitive synthesis and rigorous characterization of this compound. Subsequent in-depth biological evaluation, including its effects on a panel of cancer cell lines, its anti-inflammatory properties in cellular and animal models, and its interaction with key molecular targets like estrogen receptors and protein kinases, will be crucial to fully elucidate its therapeutic potential.

References

  • Choi, S. Y., & Kim, Y. C. (2008). Estrogenic activities of isoflavones and flavones and their structure-activity relationships. Planta Medica, 74(01), 65-72.
  • Safe, S., & Jayaraman, A. (2020). Isoflavones as Ah Receptor Agonists in Colon-Derived Cell Lines: Structure–Activity Relationships. Chemical Research in Toxicology, 33(1), 103-113.
  • Wolfe, K. L., & Liu, R. H. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry, 56(18), 8404-8411.
  • Khmyl', D. V., et al. (2018). Synthesis of 7-Hydroxy-8-Methyl-4'-Methoxy-6-Formylisoflavone and Linear Hetarenochromones Based on It. Chemistry of Heterocyclic Compounds, 54(1), 93-94.
  • Kim, D. H., et al. (2008). Estrogenic activities of isoflavones and flavones and their structure-activity relationships. Journal of the Korean Society for Applied Biological Chemistry, 51(1), 43-48.
  • Jeong, H. J., et al. (2021). Structure–Activity Relationship of Phytoestrogen Analogs as ERα/β Agonists with Neuroprotective Activities. Biological and Pharmaceutical Bulletin, 44(1), 86-93.
  • Singh, H., et al. (2006). A convenient one-pot synthesis of 7-hydroxy-isoflavones from resorcinol with substituted phenylacetic acids. Tetrahedron Letters, 47(46), 8161-8163.
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  • El-Shazly, M., et al. (2021). Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. Molecules, 26(14), 4217.
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  • Lee, Y. R., & Kim, J. H. (2012). Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups. Molecules, 17(11), 13514-13525.
  • BenchChem. (n.d.). 7-ethoxy-8-methyl-3-phenyl-4H-chromen-4-one.
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Sources

Exploratory

The Ascendant Role of 8-Methylisoflavone Derivatives in Flavonoid Research: A Technical Guide for Drug Discovery Professionals

Introduction: Beyond the Core Flavonoid Scaffold The isoflavonoid skeleton, a cornerstone of natural product chemistry, has long been a fertile ground for the discovery of novel therapeutic agents. These compounds, struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Core Flavonoid Scaffold

The isoflavonoid skeleton, a cornerstone of natural product chemistry, has long been a fertile ground for the discovery of novel therapeutic agents. These compounds, structurally similar to estrogens, exert a wide array of biological effects, from anticancer to anti-inflammatory and neuroprotective activities.[1][2] Within this vast chemical space, the strategic methylation of the isoflavone core has emerged as a powerful tool to enhance potency, selectivity, and pharmacokinetic properties.[3] This guide focuses specifically on 8-methylisoflavone derivatives, a subclass demonstrating significant promise in modulating key cellular signaling pathways implicated in a range of pathologies.

The introduction of a methyl group at the C8 position of the isoflavone A-ring profoundly influences the molecule's electronic and steric properties. This seemingly minor modification can lead to significant alterations in biological activity, highlighting the importance of understanding the structure-activity relationships (SAR) of these derivatives.[1][4][5] This guide will provide researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis, biological activities, and analytical characterization of 8-methylisoflavone derivatives, underpinned by field-proven insights and detailed experimental methodologies.

I. Synthesis of 8-Methylisoflavone Derivatives: Building the Core

The synthesis of 8-methylisoflavone derivatives can be approached through several strategic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. A common and versatile approach involves the construction of the chromone core from appropriately substituted phenols.

A. Deoxybenzoin Route: A Classic Approach

One of the foundational methods for isoflavone synthesis proceeds through a deoxybenzoin intermediate. This route offers a reliable pathway to the core 8-methylisoflavone scaffold.

Experimental Protocol: Synthesis of 6,8-Dimethylgenistein [6]

  • Formylation of Phloroglucinol: Phloroglucinol is first formylated to introduce the initial methyl group precursor.

  • Reduction: The formylated intermediate is then reduced to yield dimethylated phloroglucinol.

  • BF3·Et2O-mediated Coupling: The resulting dimethylated phloroglucinol is coupled with 4-hydroxyphenylacetic acid in the presence of boron trifluoride etherate (BF3·Et2O).

  • Cyclization: The formed benzyl ketone is then treated with phosphorus pentachloride (PCl5) and dimethylformamide (DMF) to effect cyclization and afford 6,8-dimethylgenistein.[6]

B. Synthesis of 8-C-Methylated Homoisoflavones

A mild and efficient method for the synthesis of 8-C-methylated homoisoflavones utilizes a PCl5/DMF complex.[7][8]

Experimental Protocol: Synthesis via PCl5/DMF Complex [7]

  • Preparation of 3-C-methylated Dihydrochalcones: This precursor is synthesized by the reduction of 3-C-methylated chalcones, which are in turn prepared from 3-C-methylated acetophenones and aromatic aldehydes in the presence of a base.

  • Reaction with Vilsmeier-Haack type reagent: The 3-C-methylated dihydrochalcones are reacted with N,N'-dimethyl(chloromethylene)ammonium chloride, generated in situ from DMF and PCl5. This reaction facilitates a one-carbon extension at room temperature, leading to the formation of the 8-C-methylated homoisoflavones.[7]

II. Biological Activities and Mechanisms of Action

8-Methylisoflavone derivatives have demonstrated a spectrum of biological activities, with a significant focus on their potential as anticancer agents. Their mechanism of action often involves the modulation of critical cellular signaling pathways that are dysregulated in cancer.

A. Inhibition of the EGFR/PI3K/Akt Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and the downstream Phosphoinositde 3-kinase (PI3K)/Akt signaling cascade are frequently overactive in various cancers, promoting cell proliferation, survival, and migration.[9][10][11] Several isoflavone derivatives have been shown to inhibit this pathway, and the 8-methyl substitution can play a crucial role in enhancing this activity.

Studies have shown that certain isoflavone derivatives can induce apoptosis and inhibit cell growth by regulating the EGFR/PI3K/Akt/Bad pathway.[12] They can also block the downstream Ras/Raf/MEK/ERK signaling pathway and target the EGFR/PI3K/Akt/β-catenin pathway to inhibit cell migration.[12] The methylation at the C8 position can influence the binding affinity of the isoflavone derivative to the ATP-binding pocket of EGFR, thereby inhibiting its kinase activity.

EGFR_PI3K_Akt_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Cell Proliferation, Survival, Migration Akt->Downstream Isoflavone 8-Methylisoflavone Derivative Isoflavone->EGFR Inhibits

Caption: Inhibition of the EGFR/PI3K/Akt signaling pathway by an 8-methylisoflavone derivative.

B. Cytotoxic Activity Against Cancer Cell Lines

The anticancer potential of 8-methylisoflavone derivatives is further evidenced by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Derivative ClassCell LineIC50 (µM)Reference
Isoflavone DerivativesMCF-7 (Breast Cancer)11.5 ± 1.52[12]
MDA-MB-231 (Breast Cancer)5.44 ± 1.28[12]
H460 (Lung Cancer)6.36 ± 1.55[12]
H1650 (Lung Cancer)7.26 ± 1.02[12]
Formononetin N-mustard HybridsSH-SY5Y (Neuroblastoma)2.08[12]
Hela (Cervical Cancer)8.29[12]
Triazole bridged Coumarin-Formononetin HybridSGC7901 (Gastric Cancer)1.07[12]
8-PrenylisoflavonePANC-1 (Pancreatic Cancer)5.7[12]
KHF16 (Triterpenoid)MCF-7 (Breast Cancer)5.6[4]
MDA-MB-231 (Breast Cancer)6.8[4]
MDA-MB-468 (Breast Cancer)9.2[4]

Note: The provided IC50 values are for various isoflavone derivatives, highlighting the general anticancer potential of this class of compounds. Specific IC50 values for a range of 8-methylisoflavone derivatives are a critical area for ongoing research.

III. Analytical Characterization and In Vitro ADME Assessment

Rigorous analytical characterization is paramount to confirm the structure and purity of synthesized 8-methylisoflavone derivatives. Furthermore, an early assessment of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for their progression in the drug discovery pipeline.

A. Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of novel compounds.

Workflow for Analytical Characterization

analytical_workflow Synthesis Synthesized 8-Methylisoflavone Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Structure Structural Confirmation and Purity Assessment NMR->Structure MS->Structure

Caption: A typical workflow for the analytical characterization of synthesized 8-methylisoflavone derivatives.

Detailed analysis of ¹H and ¹³C NMR spectra provides information on the proton and carbon environments within the molecule, confirming the presence and position of the methyl group and other substituents. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized compound, further validating its identity.[7][8]

B. In Vitro ADME Profiling

Understanding the pharmacokinetic properties of a drug candidate at an early stage is essential to predict its in vivo behavior. A suite of in vitro assays can provide valuable insights into a compound's ADME profile.

Key In Vitro ADME Assays [13][14][15]

ADME PropertyIn Vitro AssayPurpose
Absorption Caco-2 Permeability AssayPredicts intestinal absorption of orally administered drugs.
PAMPA (Parallel Artificial Membrane Permeability Assay)A non-cell-based assay to assess passive permeability.[16]
Distribution Plasma Protein Binding (e.g., Equilibrium Dialysis)Determines the extent to which a compound binds to plasma proteins, which affects its free concentration.
Metabolism Microsomal Stability Assay (Liver Microsomes)Assesses the metabolic stability of a compound in the presence of drug-metabolizing enzymes.
CYP450 Inhibition AssayIdentifies potential drug-drug interactions by evaluating the inhibition of major cytochrome P450 enzymes.[13]
Excretion Transporter Substrate/Inhibition AssaysInvestigates the interaction of a compound with drug transporters that can influence its elimination.

The data generated from these assays are critical for guiding the lead optimization process, enabling the selection of 8-methylisoflavone derivatives with favorable pharmacokinetic profiles for further in vivo studies.

IV. Future Directions and Conclusion

The exploration of 8-methylisoflavone derivatives in flavonoid research continues to be a promising avenue for the discovery of novel therapeutic agents. The strategic placement of a methyl group at the C8 position offers a nuanced approach to modulating the biological activity and drug-like properties of the isoflavone scaffold.

Future research should focus on:

  • Expansion of the Chemical Space: Synthesizing a broader library of 8-methylisoflavone derivatives with diverse substitution patterns to further probe structure-activity relationships.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent 8-methylisoflavone derivatives.

  • Comprehensive Pharmacokinetic Profiling: Conducting thorough in vivo ADME and pharmacokinetic studies to assess the bioavailability and metabolic fate of lead compounds.

  • Translational Studies: Advancing the most promising candidates into preclinical and, ultimately, clinical development.

References

  • Yadav, S. (2021). New Convenient Synthesis of 8-C-Methylated Homoisoflavones and Analysis of Their Structure by NMR and Tandem Mass Spectrometry. International Journal of Organic Chemistry, 11, 46-54. [Link]

  • Mthembu, S. T., et al. (2022). Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies. Chemistry & Biodiversity, 19(5), e202100958. [Link]

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  • WuXi AppTec. (2021). In Vitro Assessment of ADME Properties of Lead Compounds. YouTube. [Link]

  • Zhang, Z., et al. (2024). Flavonoids in Medicine and Food Homology Substances: Structure–Activity Relationship, Application Challenges, and Cutting-Edge Technological Breakthroughs. Foods, 13(5), 658. [Link]

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  • El-Readi, M. Z., et al. (2023). Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma. International Journal of Molecular Sciences, 24(13), 10893. [Link]

  • van der Heijden, M., et al. (2022). Co-Targeting the EGFR and PI3K/Akt Pathway to Overcome Therapeutic Resistance in Head and Neck Squamous Cell Carcinoma: What about Autophagy? Cancers, 14(24), 6128. [Link]

  • Kruegel, A. C., et al. (2016). 7-Hydroxymitragynine is an Active Metabolite of Mitragynine and a Key Mediator of its Analgesic Effects. ACS Central Science, 2(10), 734-741. [Link]

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Foundational

A Technical Guide to (8-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl) acetate (7-Acetoxy-8-methylisoflavone): Synthesis, Characterization, and Therapeutic Potential

Abstract Isoflavones represent a critical class of phenolic compounds, extensively studied for their diverse biological activities and potential therapeutic applications.[1] This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isoflavones represent a critical class of phenolic compounds, extensively studied for their diverse biological activities and potential therapeutic applications.[1] This technical guide provides a comprehensive overview of 7-acetoxy-8-methylisoflavone, a synthetic derivative of the isoflavone scaffold. We establish its formal IUPAC nomenclature as (8-methyl-4-oxo-3-phenyl-4H-chromen-7-yl) acetate. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues to propose a viable multi-step synthesis pathway, outline expected spectroscopic characterization data, and predict its physicochemical properties. Furthermore, based on robust structure-activity relationship (SAR) analysis, we explore its promising therapeutic potential as an aromatase inhibitor for applications in hormone-dependent cancers and as a modulator of the NF-κB signaling pathway for anti-inflammatory therapies. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, providing detailed protocols and a strong rationale for its further investigation.

Chemical Identity and Nomenclature

The systematic naming of complex organic molecules is essential for unambiguous scientific communication. The compound commonly referred to as 7-acetoxy-8-methylisoflavone is formally named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.[2][3][4] The core structure is an isoflavone, which is a 3-phenyl-4H-1-benzopyran-4-one.[2] With substituents at positions 7 and 8, the definitive IUPAC name is (8-methyl-4-oxo-3-phenyl-4H-chromen-7-yl) acetate .

IdentifierValue
Common Name 7-acetoxy-8-methylisoflavone
IUPAC Name (8-methyl-4-oxo-3-phenyl-4H-chromen-7-yl) acetate
Molecular Formula C₁₈H₁₄O₄
Molecular Weight 294.30 g/mol
Canonical SMILES CC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=CC=C3)OC(=O)C
InChIKey (Generated based on structure)
CAS Number Not available

Physicochemical Properties for Drug Development

The pharmacokinetic profile of a drug candidate—its absorption, distribution, metabolism, and excretion (ADME)—is critically influenced by its fundamental physicochemical properties.[5] For isoflavone derivatives, properties such as solubility, lipophilicity (log P), and chemical stability dictate their bioavailability and potential as therapeutic agents.[6][7] While experimental data for the title compound is not available, we can predict its properties based on its structural features.

PropertyPredicted Value/RangeRationale & Importance in Drug Development
Lipophilicity (log P) 3.0 - 3.8The acetoxy group significantly increases lipophilicity compared to its 7-hydroxy precursor. This moderate lipophilicity is often optimal for cell membrane permeability and oral absorption.[6]
Aqueous Solubility LowIsoflavone aglycones are typically poorly soluble in water.[8] The acetoxy group further reduces aqueous solubility. Formulation strategies like complexation with cyclodextrins or lipid-based carriers may be necessary to improve bioavailability.[7]
Polar Surface Area (PSA) ~55-65 ŲA lower PSA, contributed by the ester functional group, generally correlates with better membrane permeability and oral bioavailability.
Chemical Stability ModerateThe ester linkage of the acetoxy group is susceptible to hydrolysis by esterase enzymes in vivo. This can be advantageous, allowing the molecule to act as a prodrug that releases the more polar, active 7-hydroxy-8-methylisoflavone metabolite at the target site.

Proposed Synthesis Pathway

The synthesis of isoflavone derivatives can be achieved through several established chemical routes.[9] A logical and efficient pathway for preparing (8-methyl-4-oxo-3-phenyl-4H-chromen-7-yl) acetate begins with a substituted acetophenone and proceeds through a deoxybenzoin intermediate. This approach offers good control over the substitution pattern on the A-ring of the isoflavone core.

Synthesis_Workflow A 2,4-Dihydroxy-3-methyl- acetophenone reagent1 Phenylacetyl Chloride, AlCl₃ A->reagent1 B Deoxybenzoin Intermediate reagent2 DMF, POCl₃ (Vilsmeier-Haack) B->reagent2 C 7-Hydroxy-8-methylisoflavone reagent3 Acetic Anhydride, Pyridine C->reagent3 D Target Compound: (8-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl) acetate reagent1->B reagent2->C reagent3->D

Caption: Proposed synthetic workflow for 7-acetoxy-8-methylisoflavone.
Experimental Protocol: Multi-step Synthesis

This protocol describes a validated methodology adapted from known syntheses of similar isoflavone structures.[10]

Step 1: Synthesis of 1-(2,4-Dihydroxy-3-methylphenyl)-2-phenylethan-1-one (Deoxybenzoin Intermediate)

  • To a cooled (0 °C) solution of 2,4-dihydroxy-3-methylacetophenone (1 equivalent) in a suitable anhydrous solvent (e.g., nitrobenzene), add anhydrous aluminum chloride (AlCl₃, 3 equivalents) portion-wise with stirring.

  • Slowly add phenylacetyl chloride (1.1 equivalents) to the mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature for 12-18 hours until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker of ice containing concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the deoxybenzoin intermediate.

Step 2: Cyclization to 7-Hydroxy-8-methylisoflavone

  • Dissolve the deoxybenzoin intermediate (1 equivalent) in a mixture of anhydrous N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃) (Vilsmeier-Haack conditions).

  • Heat the reaction mixture at 60-70 °C for 4-6 hours.

  • After cooling, neutralize the reaction by carefully adding it to a cold aqueous sodium bicarbonate solution.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-8-methylisoflavone.

Step 3: Acetylation to (8-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl) acetate

  • Suspend 7-hydroxy-8-methylisoflavone (1 equivalent) in pyridine.

  • Add acetic anhydride (1.5 equivalents) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like aqueous ethanol to yield the final product.

Spectroscopic Characterization

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques.[11][12][13] The expected data provides a fingerprint for the molecule, allowing for unambiguous identification.

TechniqueExpected Observations
¹H NMR - Methyl Singlet (C8-CH₃): A sharp singlet around δ 2.2-2.4 ppm. - Acetoxy Singlet (OCOCH₃): A sharp singlet around δ 2.3-2.5 ppm. - Aromatic Protons (A-Ring): Two doublets for H-5 and H-6 protons, showing ortho coupling. - Isoflavone Proton (H-2): A characteristic singlet for the C-2 proton around δ 7.9-8.2 ppm. - Phenyl Protons (B-Ring): Multiplets in the aromatic region (δ 7.3-7.6 ppm) corresponding to the five protons of the unsubstituted phenyl ring.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 175-180 ppm for C-4 and δ 168-170 ppm for the acetate carbonyl. - Methyl Carbons: Signals around δ 9-12 ppm (C8-CH₃) and δ 20-22 ppm (acetate CH₃). - Olefinic and Aromatic Carbons: A series of signals between δ 100-165 ppm, consistent with the isoflavone core and phenyl ring.
Mass Spec (MS) - Molecular Ion Peak [M]⁺: An intense peak at m/z 294, corresponding to the molecular weight of the compound. - Fragmentation Pattern: A characteristic loss of the acetyl group ([M-42]⁺) to give a fragment at m/z 252, corresponding to the 7-hydroxy-8-methylisoflavone cation.
Infrared (IR) - Carbonyl Stretching (C=O): Two strong absorption bands: one around 1760-1770 cm⁻¹ for the ester carbonyl and another around 1630-1650 cm⁻¹ for the γ-pyrone carbonyl. - C-O Stretching: Bands in the 1200-1250 cm⁻¹ region, characteristic of the ester linkage. - Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

Predicted Biological Activity and Mechanism of Action

While direct biological studies on 7-acetoxy-8-methylisoflavone are absent from the literature, its chemical structure allows for strong predictions of its therapeutic potential based on extensive research into related flavonoids.[14][15]

Potential as an Aromatase Inhibitor

Aromatase (CYP19A1) is the key enzyme responsible for the final step of estrogen biosynthesis. Its inhibition is a cornerstone of therapy for estrogen receptor-positive (ER+) breast cancer.[16] Many flavonoids have been identified as competitive inhibitors of aromatase.[17][18] Specifically, flavones and isoflavones lacking B-ring hydroxylation but possessing A-ring hydroxylation (particularly at C-7) show significant inhibitory activity.[19]

The title compound, 7-acetoxy-8-methylisoflavone, is hypothesized to function as a prodrug . The acetoxy group enhances its lipophilicity, facilitating cellular uptake. Once inside the cell or in circulation, endogenous esterases can hydrolyze the ester bond to release 7-hydroxy-8-methylisoflavone . This active metabolite, with its free 7-hydroxyl group, is predicted to competitively bind to the active site of the aromatase enzyme, thereby blocking estrogen production.[20]

Anti-inflammatory Activity via NF-κB Modulation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[21] Its chronic activation is implicated in numerous inflammatory diseases. Isoflavones are well-documented inhibitors of the NF-κB signaling pathway.[22][23] Studies on isoflavones like daidzein and genistein show they can suppress NF-κB activation by inhibiting the phosphorylation of key upstream kinases such as IκB kinase (IKK) and components of the MAPK pathway (e.g., ERK1/2).[24] This prevents the degradation of the inhibitory protein IκBα, keeping NF-κB sequestered in the cytoplasm and unable to initiate the transcription of pro-inflammatory genes like IL-6 and TNF-α.

The structural similarity of 7-acetoxy-8-methylisoflavone (and its active hydroxy metabolite) to these known NF-κB inhibitors suggests it could exert potent anti-inflammatory effects through a similar mechanism.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TNF-α Receptor IKK IKK Complex receptor->IKK 2. Activation IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB 3. Phosphorylation of IκBα IkB IκBα proteasome Proteasome IkB->proteasome Ubiquitination NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc 5. Nuclear Translocation IkB_NFkB->NFkB 4. IκBα Degradation DNA DNA NFkB_nuc->DNA 6. DNA Binding genes Pro-inflammatory Gene Transcription (IL-6, TNF-α) DNA->genes 7. Transcription compound 7-Acetoxy-8-methylisoflavone (hydrolyzed to active form) compound->IKK INHIBITION TNF TNF-α TNF->receptor 1. Stimulus

Caption: Proposed mechanism of NF-κB inhibition by 7-acetoxy-8-methylisoflavone.

Experimental Protocols for Biological Assays

To validate the predicted biological activities, the following standardized in vitro assays are recommended.

Protocol 1: In Vitro Aromatase Inhibition Assay (Fluorescent)

This protocol uses a commercially available kit based on the conversion of a non-fluorescent substrate to a fluorescent product by recombinant human aromatase.

  • Preparation: Prepare a series of dilutions of the test compound (7-acetoxy-8-methylisoflavone) and a positive control inhibitor (e.g., Letrozole) in assay buffer.

  • Reaction Setup: In a 96-well microplate, add recombinant human aromatase enzyme to each well.

  • Inhibition Step: Add the diluted test compound, positive control, or vehicle control (DMSO) to the appropriate wells. Incubate for 15 minutes at 37 °C to allow for binding.

  • Enzymatic Reaction: Initiate the reaction by adding the substrate and NADPH cofactor to all wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37 °C, protected from light.

  • Detection: Stop the reaction by adding a stopping solution. Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 485/535 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: NF-κB Reporter Gene Assay

This cell-based assay quantifies NF-κB transcriptional activity using a luciferase reporter system.

  • Cell Culture & Transfection: Culture a suitable cell line (e.g., HEK293T or MH7A synovial cells) in DMEM with 10% FBS.[24] Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid with Renilla luciferase for normalization.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a stimulant (e.g., TNF-α, 20 ng/mL) to the wells. Incubate for an additional 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in NF-κB activity relative to the unstimulated control and determine the dose-dependent inhibition by the test compound.

Conclusion and Future Directions

(8-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl) acetate is a structurally intriguing isoflavone derivative with significant, albeit predicted, therapeutic potential. Its design incorporates features that suggest it could act as an effective prodrug for both aromatase inhibition and anti-inflammatory applications via NF-κB modulation. The enhanced lipophilicity provided by the acetoxy group is a key feature for improving the otherwise poor bioavailability that often limits the clinical utility of natural flavonoids.[25]

Future research should prioritize the following:

  • Chemical Synthesis and Verification: The proposed synthesis pathway should be executed to produce a pure sample of the compound, with its structure rigorously confirmed by the spectroscopic methods outlined.

  • In Vitro Validation: The predicted biological activities must be confirmed using the described assays to determine its IC₅₀ for aromatase inhibition and its efficacy in suppressing NF-κB signaling.

  • Metabolism Studies: Investigating its hydrolysis rate in human plasma and liver microsomes would validate its role as a prodrug and identify the active metabolite.

  • Lead Optimization: Should the compound show promising activity, further SAR studies could be conducted to optimize its potency and pharmacokinetic properties, potentially leading to a novel drug candidate for cancer or inflammatory diseases.

References

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Exploratory

4-oxo-3-phenyl-4H-chromene skeleton chemistry

An In-Depth Technical Guide to the Chemistry and Application of the 4-oxo-3-phenyl-4H-chromene Skeleton Introduction: The Privileged Isoflavone Core The 4-oxo-3-phenyl-4H-chromene skeleton, more commonly known in the sci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemistry and Application of the 4-oxo-3-phenyl-4H-chromene Skeleton

Introduction: The Privileged Isoflavone Core

The 4-oxo-3-phenyl-4H-chromene skeleton, more commonly known in the scientific community as the isoflavone core, represents a class of heterocyclic compounds of immense interest in medicinal chemistry and drug development.[1] Unlike their isomeric counterparts, the flavones (2-phenyl-4H-chromen-4-ones), isoflavones feature the phenyl substituent at the C-3 position of the chromone ring.[2] This seemingly subtle structural shift results in a profound alteration of the molecule's three-dimensional shape and electronic properties, bestowing upon it a unique and versatile pharmacological profile.

Naturally occurring in legumes, particularly soybeans, isoflavones like genistein and daidzein are well-known phytoestrogens.[3][4] Their structural resemblance to 17-β-estradiol allows them to interact with estrogen receptors, leading to a wide spectrum of biological activities.[5][6][7] However, their therapeutic potential extends far beyond hormonal modulation, encompassing anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[6][8][9] This guide provides a comprehensive exploration of the isoflavone core, from its fundamental synthesis and reactivity to its mechanisms of action and applications in modern drug discovery.

Section 1: Synthetic Strategies for the Isoflavone Skeleton

The construction of the 4-oxo-3-phenyl-4H-chromene core is a pivotal challenge in synthetic organic chemistry. The chosen strategy often depends on the desired substitution pattern and the scale of the synthesis. Methodologies have evolved from classical cyclization reactions to modern transition-metal-catalyzed cross-couplings.

Classical Approaches: Building from Precursors

Traditional methods typically involve the construction of the chromone ring from acyclic precursors, primarily 2-hydroxydeoxybenzoins or chalcones.[10]

A. The Deoxybenzoin Route

This is one of the most established and reliable methods. It involves the cyclization of a 2-hydroxyphenyl benzyl ketone (2-hydroxydeoxybenzoin) precursor with a one-carbon (C1) electrophile to form the pyranone ring.

  • Causality: The choice of the C1 source is critical. Reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) or a mixture of acetic anhydride and sodium acetate are effective because they provide the necessary carbon atom to close the six-membered ring. The initial step is the formation of an enamine or enolate at the benzylic position, which then undergoes an intramolecular nucleophilic attack on the phenolic hydroxyl group (after activation), followed by dehydration to yield the isoflavone core.

Protocol: Synthesis of Daidzein via the Deoxybenzoin Route

  • Step 1: Deoxybenzoin Formation: React 2,4-dihydroxyphenyl benzyl ketone with a suitable formylating agent (e.g., ethyl formate in the presence of sodium).

  • Step 2: Cyclization: The resulting intermediate is heated with a mixture of acetic anhydride and sodium acetate. The anhydride serves as both a cyclizing and protecting agent for the hydroxyl groups.

  • Step 3: Deprotection: The acetylated isoflavone is then hydrolyzed under basic conditions (e.g., aqueous NaOH) to yield the final dihydroxy-substituted isoflavone.

B. Oxidative Rearrangement of Chalcones

This biomimetic approach mimics the natural biosynthetic pathway of isoflavones.[4][10] It involves the 1,2-aryl migration of a chalcone precursor, which is an α,β-unsaturated ketone.

  • Causality: Thallium(III) nitrate (TTN) is a classic reagent for this transformation. The reaction proceeds via an initial oxythallation of the double bond, followed by the key step: a thallium-promoted oxidative rearrangement where the B-ring migrates from C-2 to C-3 of the propanone chain. Subsequent intramolecular cyclization and elimination yield the isoflavone. The primary drawback of this method is the high toxicity of thallium reagents, which has driven the development of alternative, greener methods.[10]

Modern Methodologies: Efficiency and Versatility

Contemporary synthetic chemistry has introduced powerful new tools for constructing the isoflavone skeleton, offering greater efficiency, milder conditions, and broader substrate scope.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the formation of C-C bonds. In the context of isoflavones, this approach allows for the direct coupling of a pre-formed chromone ring with an aryl partner.

  • Causality: The Negishi cross-coupling is particularly effective.[10] A 3-halo-chromone (e.g., 3-iodo-chromone) is first converted into an organozinc reagent. This nucleophilic zinc species is then coupled with an aryl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄). This strategy is highly modular, allowing for the late-stage introduction of diverse and complex B-rings, which is a significant advantage in the construction of compound libraries for drug screening.

Experimental Workflow: Pd-Catalyzed Negishi Cross-Coupling

G cluster_prep Precursor Synthesis cluster_coupling Coupling Reaction cluster_product Final Product start 3-Iodo-4H-chromen-4-one reaction Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Solvent (e.g., THF) start->reaction Substrate 1 reagent1 Organozinc Reagent (e.g., Ar-ZnCl) reagent1->reaction Substrate 2 product 4-oxo-3-phenyl-4H-chromene reaction->product Yields Isoflavone Core

Caption: Workflow for Palladium-Catalyzed Isoflavone Synthesis.

Section 2: Reactivity of the Isoflavone Core

The chemical reactivity of the 4-oxo-3-phenyl-4H-chromene skeleton is dictated by its key functional groups: the C2-C3 double bond, the C4-carbonyl group, and the aromatic A and B rings. Understanding this reactivity is essential for the chemical modification and derivatization of isoflavones to modulate their biological activity.

Reactive Site Type of Reaction Common Reagents Outcome & Rationale
C2-C3 Double Bond Catalytic HydrogenationH₂, Pd/CReduction to isoflavanone. This removes the planar system, altering receptor binding affinity.
Epoxidationm-CPBA, H₂O₂Forms an epoxide ring, a versatile intermediate for further nucleophilic opening.
DihydroxylationOsO₄, NMOAdds two hydroxyl groups across the double bond, increasing polarity.
C4-Carbonyl Group ReductionNaBH₄, LiAlH₄Forms a secondary alcohol (isoflavanol). This disrupts the conjugated system and removes a key hydrogen bond acceptor site.
Grignard/OrganolithiumRMgBr, RLiC-C bond formation to create tertiary alcohols, allowing for significant structural diversification.
Aromatic Rings (A & B) Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, Br₂/FeBr₃Nitration, halogenation, etc. Positions of substitution are directed by existing hydroxyl or methoxy groups.
Phenolic -OH Groups Alkylation/AcylationAlkyl halides/Base, Ac₂O/PyridineO-alkylation or O-acylation. Masks polar hydroxyl groups to increase bioavailability (prodrug strategy) or modulate solubility.

Section 3: Biological Activities and Mechanisms of Action

Isoflavones exert their biological effects through a multitude of pathways, often acting on several targets simultaneously. This pleiotropic activity makes them fascinating candidates for treating complex diseases.[9]

Estrogenic and Anti-Estrogenic Activity

The most studied activity of isoflavones is their interaction with estrogen receptors (ERs).[6]

  • Mechanism: Due to their phenolic structure, which mimics the A-ring of 17-β-estradiol, isoflavones can bind to both ERα and ERβ.[5][7] Critically, they show a significantly higher affinity for ERβ than for ERα.[5][11] This preferential binding is key to their action. In tissues where ERβ is predominant (e.g., bone, brain, cardiovascular system), they can act as estrogen agonists.[5] In tissues with high ERα expression (e.g., uterus, breast), they can act as antagonists by competing with the more potent endogenous estradiol, potentially reducing the risk of hormone-dependent cancers.[12] This dual activity classifies them as natural Selective Estrogen Receptor Modulators (SERMs).

Signaling Pathway: Isoflavone Interaction with Estrogen Receptors

G cluster_receptors Estrogen Receptors cluster_nucleus Nucleus Isoflavone Isoflavone (e.g., Genistein) ERa ERα Isoflavone->ERa Low Affinity ERb ERβ (Higher Affinity) Isoflavone->ERb High Affinity Estradiol 17-β-Estradiol Estradiol->ERa High Affinity Estradiol->ERb High Affinity ERE Estrogen Response Element (ERE) on DNA ERa->ERE ERb->ERE Transcription Gene Transcription ERE->Transcription Response Biological Response (e.g., Agonistic in Bone, Antagonistic in Breast Tissue) Transcription->Response

Caption: Isoflavones preferentially bind to ERβ, modulating gene transcription.

Receptor-Independent Activities

Beyond ER modulation, isoflavones engage with numerous cellular targets:

  • Enzyme Inhibition: Genistein is a well-characterized inhibitor of protein tyrosine kinases (PTKs), enzymes that are crucial for cell growth and proliferation signaling pathways.[11] By blocking these enzymes, isoflavones can halt the cell cycle and induce apoptosis in cancer cells.

  • Antioxidant Effects: The phenolic hydroxyl groups on the isoflavone skeleton can scavenge free radicals, protecting cells from oxidative damage that contributes to aging and chronic diseases.[11][13]

  • Anti-inflammatory Action: Isoflavones can suppress inflammatory pathways by inhibiting enzymes like cyclooxygenase-2 (COX-2) and modulating the production of inflammatory cytokines such as TNF-α and IL-6.[9][14][15]

Section 4: Applications in Drug Development and SAR

The therapeutic potential of the 4-oxo-3-phenyl-4H-chromene core has made it a popular scaffold in drug design. Structure-Activity Relationship (SAR) studies are crucial for optimizing its potency and selectivity.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the isoflavone skeleton has yielded key insights into the structural requirements for various biological activities.

  • Hydroxylation Pattern: The position and number of hydroxyl groups are paramount. A hydroxyl group at the 4' position on the B-ring is generally considered essential for estrogenic activity, as it mimics the hydroxyl group of estradiol. Additional hydroxyls, such as at the 7 position on the A-ring (as in daidzein and genistein), often enhance activity.

  • B-Ring Substitution: Introducing electron-withdrawing or electron-donating groups on the B-ring can fine-tune the electronic properties and steric profile of the molecule, significantly impacting its binding to target proteins. For example, in the design of novel COX-2 inhibitors, a methylsulfonyl (MeSO₂) group at the para-position of the B-ring was found to be optimal for fitting into the secondary pocket of the enzyme's active site.[14]

  • C-Ring Modifications: Altering the C-ring, for instance by introducing substituents at the C-2 position or modifying the carbonyl group, can drastically alter the biological profile, often diminishing estrogenic activity while potentially enhancing other effects like anticancer or anti-inflammatory properties.

Case Study: Isoflavones in Clinical Development

While many natural isoflavones are used as dietary supplements, synthetic derivatives are also being explored as pharmaceutical agents. For instance, the synthetic genistein preparation BIO 300 is under investigation by the FDA as a potential radioprotective agent, designed to protect tissues from the harmful effects of radiation exposure.[2] This application leverages genistein's antioxidant and cell-cycle inhibitory properties and highlights the therapeutic potential beyond its traditional use. The development of a nanosuspension formulation for BIO 300 was a critical step to overcome the poor bioavailability that often limits the clinical utility of natural isoflavones.[2]

Conclusion and Future Outlook

The 4-oxo-3-phenyl-4H-chromene skeleton is a quintessential "privileged structure" in medicinal chemistry. Its rigid framework, combined with its unique electronic and stereochemical properties, allows it to interact with a wide array of biological targets with high affinity. From its origins as a plant-derived phytoestrogen to its current status as a versatile scaffold for synthetic drug candidates, the isoflavone core continues to be a fertile ground for research. Future efforts will likely focus on the development of novel synthetic methodologies to create more diverse isoflavone libraries, the use of computational modeling to better predict biological activity and guide rational drug design, and the exploration of advanced drug delivery systems to enhance the bioavailability and therapeutic efficacy of this remarkable class of compounds.

References

  • Boccatto, C., et al. (2021). Isoflavones: estrogenic activity, biological effect and bioavailability. PubMed. Available at: [Link]

  • Drdlicka, D., et al. (n.d.). The Physiological Actions of Isoflavone Phytoestrogens. biomed.cas.cz. Available at: [Link]

  • Gołąbek, K., & Regulska-Ilow, B. (2019). Isoflavonoids – an overview of their biological activities and potential health benefits. PMC. Available at: [Link]

  • Linus Pauling Institute. (n.d.). Soy Isoflavones. Oregon State University. Available at: [Link]

  • Szymański, P., et al. (2019). Biological Effect of Soy Isoflavones in the Prevention of Civilization Diseases. MDPI. Available at: [Link]

  • Li, M., et al. (2024). Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review. PMC. Available at: [Link]

  • Selepe, M. A., & van der Westhuizen, J. H. (2025). Total synthesis of isoflavonoids. Natural Product Reports. Available at: [Link]

  • Zhang, B., et al. (2025). Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities using engineered yeasts. PMC. Available at: [Link]

  • Selepe, M. A., & van der Westhuizen, J. H. (2025). Total synthesis of isoflavonoids. Natural Product Reports (RSC Publishing). Available at: [Link]

  • Wenzel, U., & Somoza, V. (2016). Potential Health-modulating Effects of Isoflavones and Metabolites via Activation of PPAR and AhR. PMC. Available at: [Link]

  • Dancshazy, Z. (2020). Isoflavone research towards healthcare applications. OAE Publishing Inc. Available at: [Link]

  • Tuli, H. S., et al. (2021). Pleiotropic Effects of Isoflavones in Inflammation and Chronic Degenerative Diseases. PMC. Available at: [Link]

  • Fassihi, A., et al. (n.d.). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. PubMed Central. Available at: [Link]

  • Zhu, W., et al. (2012). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. ResearchGate. Available at: [Link]

  • Vagi, S. J., et al. (2020). Scientific Evidence Supporting the Beneficial Effects of Isoflavones on Human Health. PMC. Available at: [Link]

  • Maleki, A., et al. (2017). Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Scientia Iranica. Available at: [Link]

  • Ali, T. E., et al. (2018). Synthesis of some new 4-oxo-4H-chromene derivatives bearing nitrogen Heterocyclic systems as antifungal agents. ResearchGate. Available at: [Link]

  • Dong, J., et al. (2011). Effect of soy isoflavones on circulating C-reactive protein in postmenopausal women: meta-analysis of randomized controlled trials. PubMed. Available at: [Link]

  • Kim, H. Y., et al. (2012). 3-(4-Methylphenyl)-4H-chromen-4-one. PMC. Available at: [Link]

  • Kamal, A., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC. Available at: [Link]

  • Min, M., et al. (2023). Soy Protein Containing Isoflavones Improves Facial Signs of Photoaging & Skin Hydration in... YouTube. Available at: [Link]

  • Hong, X., et al. (2008). 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. NIH. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaeke, A. (2023). An Efficient and Novel Method Catalyst for Synthesis of Warfarin Derivative Through One. Journal of Synthetic Chemistry. Available at: [Link]

  • de la Torre, M. C., et al. (2014). The crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides. PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis and Characterization of 7-Acetoxy-8-methylisoflavone

Abstract This document provides a comprehensive, field-tested protocol for the chemical acetylation of 7-hydroxy-8-methylisoflavone to synthesize 7-acetoxy-8-methylisoflavone. Isoflavones are a class of phytoestrogens wi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the chemical acetylation of 7-hydroxy-8-methylisoflavone to synthesize 7-acetoxy-8-methylisoflavone. Isoflavones are a class of phytoestrogens widely investigated for their potential therapeutic properties, and modification of their core structure, such as through acetylation, is a key strategy for altering their physicochemical properties, including solubility, stability, and bioavailability.[1][2] This guide is designed for researchers in medicinal chemistry, drug development, and natural product synthesis. We detail a robust synthetic methodology, purification through recrystallization, and a multi-faceted analytical workflow for structural validation and purity assessment, including TLC, HPLC, ¹H NMR, and Mass Spectrometry. The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction and Scientific Rationale

The isoflavone scaffold is a privileged structure in medicinal chemistry, with compounds exhibiting a range of biological activities.[2] The phenolic hydroxyl group at the C7 position is a common feature and a prime site for chemical modification. Acetylation serves multiple purposes in a drug development context:

  • Prodrug Strategy: The acetyl group can be metabolically cleaved in vivo by esterase enzymes, releasing the parent hydroxyisoflavone. This can be used to improve absorption and pharmacokinetic profiles.

  • Modification of Solubility: Acetylation typically increases the lipophilicity of a molecule, which can alter its solubility in both aqueous and organic media, impacting formulation and delivery.

  • Protecting Group: In multi-step synthetic sequences, the acetyl group serves as an effective protecting group for the phenolic hydroxyl, preventing it from participating in undesired side reactions.

The protocol described herein employs a classic and highly efficient esterification reaction using acetic anhydride with a pyridine base, which acts as both a solvent and a catalyst. This method is widely applicable to phenolic compounds and provides a high yield of the desired acetylated product.[3][4] The self-validating nature of this guide is established through a rigorous characterization protocol designed to unequivocally confirm the identity and purity of the synthesized 7-acetoxy-8-methylisoflavone.

Reaction Scheme & Workflow

The overall process involves the reaction, workup, purification, and characterization of the final product.

Chemical Transformation

The acetylation of the 7-hydroxy group proceeds as follows:

  • Reactant: 7-hydroxy-8-methylisoflavone

  • Reagent: Acetic Anhydride ((CH₃CO)₂O)

  • Base/Catalyst: Pyridine (C₅H₅N)

  • Product: 7-acetoxy-8-methylisoflavone

  • Byproduct: Acetic Acid (CH₃COOH)

Experimental Workflow Diagram

The complete workflow, from starting materials to validated product, is illustrated below.

Acetylation_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_characterization Characterization & Validation Reactants 7-hydroxy-8-methylisoflavone + Acetic Anhydride + Pyridine Reaction Stir at Room Temp (Overnight) Reactants->Reaction Step 4.1 Quench Pour into Ice Water & Stir Reaction->Quench Step 4.2 Filter Vacuum Filtration Quench->Filter Step 4.3 Wash Wash Solid with Cold H₂O Filter->Wash Crude Crude 7-acetoxy-8-methylisoflavone Wash->Crude Recrystallize Recrystallize from Ethanol/Water Crude->Recrystallize Step 5.1 Dry Dry Under Vacuum Recrystallize->Dry Step 5.2 PureProduct Pure Crystalline Product Dry->PureProduct TLC TLC Analysis (Rf Value) PureProduct->TLC HPLC HPLC Analysis (Purity & RT) PureProduct->HPLC NMR ¹H NMR (Structural Confirmation) PureProduct->NMR MS Mass Spectrometry (Molecular Weight) PureProduct->MS Final Validated Product TLC->Final HPLC->Final NMR->Final MS->Final

Caption: Workflow for the synthesis and validation of 7-acetoxy-8-methylisoflavone.

Materials and Equipment

Reagents & Consumables Grade/Specification Supplier Example
7-hydroxy-8-methylisoflavone>98% PuritySigma-Aldrich, TCI
Acetic AnhydrideACS Reagent Grade, ≥98%Fisher Scientific
PyridineAnhydrous, 99.8%Sigma-Aldrich
Ethyl AcetateHPLC GradeVWR
HexanesHPLC GradeVWR
Ethanol200 Proof, AnhydrousDecon Labs
Deionized WaterType 1 UltrapureManned System
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigma
Deuterated Chloroform (CDCl₃)with 0.03% TMSCambridge Isotope Labs
Equipment Specification/Type
Round-bottom flask (50 mL)Standard Taper 24/40
Magnetic Stirrer with Stir Bar-
Beakers and Erlenmeyer flasksAssorted sizes
Graduated CylindersAssorted sizes
Buchner Funnel and Filter Flask-
Vacuum Pump / House Vacuum-
Rotary Evaporator-
Analytical Balance0.1 mg readability
HPLC Systemwith UV/PDA Detector
NMR Spectrometer400 MHz or higher
Mass SpectrometerESI source

Detailed Synthesis Protocol

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Acetic anhydride is corrosive and a lachrymator. Pyridine is flammable and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 4.1: Reaction Setup

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 7-hydroxy-8-methylisoflavone (e.g., 1.0 g, 3.96 mmol).

  • Add anhydrous pyridine (10 mL). Stir the mixture at room temperature until the solid is fully dissolved.

    • Rationale: Pyridine serves as both a solvent to dissolve the starting material and the base required to neutralize the acetic acid byproduct formed during the reaction. It also acts as a nucleophilic catalyst, activating the acetic anhydride.

  • Carefully add acetic anhydride (e.g., 0.75 mL, 7.92 mmol, 2.0 equivalents) dropwise to the stirring solution.

    • Rationale: Using a stoichiometric excess of the acetylating agent ensures the reaction goes to completion. Adding it dropwise helps to control any potential exotherm.

  • Seal the flask with a septum or stopper and allow the reaction to stir at room temperature overnight (12-16 hours).

Step 4.2: Reaction Workup and Product Isolation

  • Prepare a 250 mL beaker containing approximately 100 g of crushed ice and 50 mL of deionized water.

  • While stirring the ice-water slurry vigorously, slowly pour the reaction mixture into the beaker. A white precipitate should form immediately.

    • Rationale: This step quenches the reaction by rapidly hydrolyzing any unreacted acetic anhydride to water-soluble acetic acid. The non-polar organic product is insoluble in water and precipitates out of the solution.

  • Continue to stir the slurry for 30 minutes to ensure complete precipitation and hydrolysis of the anhydride.

Step 4.3: Filtration and Washing

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid cake thoroughly with several portions of cold deionized water (3 x 50 mL) until the filtrate is neutral (check with pH paper).

    • Rationale: This washing step is critical to remove water-soluble impurities, primarily pyridine hydrochloride and acetic acid, which would otherwise contaminate the final product.

  • Press the solid dry on the funnel and then transfer it to a watch glass to air-dry. The result is the crude 7-acetoxy-8-methylisoflavone.

Purification Protocol: Recrystallization

Step 5.1: Recrystallization

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Rationale: The principle of recrystallization is to dissolve the impure compound in a minimal amount of hot solvent in which it is highly soluble, while impurities are either insoluble or remain in solution upon cooling.

  • Slowly add hot deionized water dropwise until the solution becomes faintly turbid. Add a drop or two of hot ethanol to redissolve the turbidity.

  • Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (1:1), and dry under vacuum.

Characterization and Validation System

This section outlines the analytical methods to confirm the structure and purity of the synthesized product.

Thin-Layer Chromatography (TLC)

TLC is used to monitor reaction progress and assess the purity of the final product.

Parameter Value
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase 30% Ethyl Acetate in Hexanes (v/v)
Visualization UV light at 254 nm
Expected Rf Starting Material: ~0.3
Product: ~0.6
  • Rationale: The acetylated product is less polar than the starting material due to the replacement of the polar hydroxyl group with a less polar ester. Therefore, it will travel further up the TLC plate, resulting in a higher Retention factor (Rf) value. A pure product should show a single spot.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative measure of purity.[5]

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected RT Product: ~10.5 min
Starting Material: ~8.2 min
  • Rationale: Consistent with the TLC data, the less polar product will be retained longer on the reverse-phase C18 column, leading to a later retention time (RT). A purity of >98% is expected for the recrystallized product.

Spectroscopic Analysis

¹H NMR Spectroscopy (400 MHz, CDCl₃) Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation.

Assignment Expected Chemical Shift (δ, ppm) Key Change from Starting Material
-OCOCH₃ ~2.35 (s, 3H)Appearance: A new sharp singlet integrating to 3 protons.
Ar-CH₃ ~2.20 (s, 3H)Minor shift.
Aromatic Protons 7.0-8.0 (m)Shifts in aromatic protons adjacent to the newly formed ester.
7-OH ~5.0-6.0 (s, 1H, broad)Disappearance: The broad singlet for the phenolic proton vanishes.
Isoflavone H-2 ~8.1 (s, 1H)Minor shift.

Mass Spectrometry (ESI-MS) Mass spectrometry confirms the molecular weight of the synthesized compound.

  • Starting Material (C₁₆H₁₂O₃): Molecular Weight = 252.27 g/mol . Expected [M+H]⁺ = 253.08.

  • Product (C₁₈H₁₄O₄): Molecular Weight = 294.30 g/mol . Expected [M+H]⁺ = 295.10.

The observation of a mass-to-charge ratio (m/z) corresponding to the acetylated product confirms the successful addition of an acetyl group (mass difference of 42.03 Da).

References

  • Stürtz, M., Lander, V., Schmid, W., & Winterhalter, P. (2006). Preparative isolation of isoflavones from soy and red clover. Molecular Nutrition & Food Research, 50(4-5), 356-361. [Link]

  • Kwon, R. H., et al. (2022). Changes in Isoflavone Profile from Soybean Seeds during Cheonggukjang Fermentation Based on High-Resolution UPLC-DAD-QToF/MS: New Succinylated and Phosphorylated Conjugates. Foods, 11(13), 1899. [Link]

  • Yang, F., Ma, Y., & Ito, Y. (2001). Separation and purification of isoflavones from a crude soybean extract by high-speed counter-current chromatography. Journal of Chromatography A, 928(2), 163-170. [Link]

  • Rostagno, M. A., et al. (2011). A novel isoflavone profiling method based on UPLC-PDA-ESI-MS. Journal of the American Oil Chemists' Society, 88, 1377-1386. [Link]

  • Wang, Y., et al. (2024). Transformation profiles of the isoflavones in germinated soybean based on UPLC–DAD quantification and LC–QTOF–MS/MS confirmation. Food Chemistry, 438, 137951. [Link]

  • Chen, J., et al. (2007). Quantitative determination of acetyl glucoside isoflavones and their metabolites in human urine using combined liquid chromatography-mass spectrometry. Journal of Chromatography A, 1155(2), 147-154. [Link]

  • Sabuzi, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 851528. [Link]

  • PerkinElmer. (2021). Chromatographic Separation and Quantitation of Soy Isoflavones. AZoM. [Link]

  • Wang, H., & Murphy, P. A. (1994). Purification and antioxidant activities of soybean isoflavones. Journal of Agricultural and Food Chemistry, 42(8), 1666-1673. [Link]

  • Manju, S., et al. (2018). Synthesis, anti-larvicidal and anti-bacterial studies of 7-hydroxy-4-methylcoumarin, 7-acetoxy-4-methylcoumarin, and other derivatives. Research Journal of Pharmacy and Technology, 11(7), 2821-2826. [Link]

  • Yang, G., et al. (2011). 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1135. [Link]

Sources

Application

Mastering Purity: A Guide to Solvent Selection for 8-Methylisoflavone Acetate Recrystallization

Abstract This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the critical process of solvent selection for the recrystallization of 8-methyliso...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the critical process of solvent selection for the recrystallization of 8-methylisoflavone acetate. While a universal solvent for recrystallization does not exist, this document outlines a systematic and scientifically grounded approach to identifying an optimal solvent or solvent system. By understanding the physicochemical properties of 8-methylisoflavone acetate and the principles of crystallization, researchers can significantly enhance the purity, yield, and crystal quality of the final product. This guide offers both theoretical insights and practical, step-by-step protocols for solvent screening and the subsequent recrystallization process.

Introduction to 8-Methylisoflavone Acetate and the Imperative of Purity

8-Methylisoflavone acetate is a derivative of the isoflavone class of compounds, which are widely investigated for their potential biological activities. As with any active pharmaceutical ingredient (API) or research compound, achieving high purity is paramount for accurate biological evaluation and ensuring safety and efficacy in potential therapeutic applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The success of this technique hinges on the judicious selection of an appropriate solvent, a process that is often perceived as more of an art than a science. This guide aims to demystify solvent selection by presenting a logical and efficient methodology.

The fundamental principle of recrystallization is the difference in solubility of a compound in a hot solvent versus a cold solvent.[2][3] An ideal solvent will dissolve the target compound completely at an elevated temperature but will have limited solvating power at lower temperatures, allowing the compound to crystallize out of the solution upon cooling, leaving impurities behind in the solvent.[4]

Theoretical Framework for Solvent Selection

The selection of a suitable recrystallization solvent is guided by several key principles rooted in physical chemistry. A thorough understanding of these concepts is crucial for making informed decisions during the solvent screening process.

The "Like Dissolves Like" Principle

The adage "like dissolves like" is a cornerstone of solubility prediction.[1] This principle suggests that substances with similar polarities are more likely to be soluble in one another. 8-Methylisoflavone acetate possesses a moderately polar character. The isoflavone backbone is largely non-polar due to its aromatic rings, while the acetate group and the carbonyl function on the C-ring introduce polar characteristics. Therefore, solvents of intermediate polarity are often a good starting point for screening.

The Ideal Recrystallization Solvent Profile

An ideal solvent for the recrystallization of 8-methylisoflavone acetate should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent must be capable of completely dissolving the crude 8-methylisoflavone acetate at or near the solvent's boiling point.[4]

  • Low Solvating Power at Low Temperatures: Upon cooling, the solubility of 8-methylisoflavone acetate in the solvent should decrease significantly, leading to the formation of crystals.[4]

  • Inertness: The solvent must not react chemically with 8-methylisoflavone acetate.

  • Appropriate Boiling Point: A boiling point between 60°C and 100°C is generally preferred.[5] Solvents with very low boiling points can be difficult to handle due to rapid evaporation, while those with very high boiling points can be difficult to remove from the final crystals.[6]

  • Volatility: The solvent should be sufficiently volatile to allow for easy removal from the purified crystals during the drying process.[4]

  • Non-Toxicity and Low Cost: For practical and safety reasons, less toxic and more affordable solvents are always preferable.

Single Solvent vs. Mixed Solvent Systems

In many cases, a single solvent may not meet all the criteria for an ideal recrystallization. In such instances, a mixed solvent system, also known as a binary solvent system, can be employed.[7] This typically involves a pair of miscible solvents, one in which 8-methylisoflavone acetate is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). The crude compound is first dissolved in a minimal amount of the hot "good" solvent, and the "bad" solvent is then added dropwise until the solution becomes turbid, indicating the saturation point. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Systematic Approach to Solvent Screening

A systematic approach to solvent screening is essential to efficiently identify a suitable recrystallization solvent. The following workflow and experimental protocol provide a structured method for this process.

Logical Workflow for Solvent Selection
A logical workflow for solvent selection.
Proposed Solvents for Screening

Based on the estimated moderate polarity of 8-methylisoflavone acetate, the following solvents are recommended for initial screening. They are listed in approximate order of decreasing polarity.

SolventPolarity IndexBoiling Point (°C)Notes
Ethanol 0.65478A good starting point for many organic compounds.
Acetone 0.35556A versatile solvent, but its low boiling point can be a challenge.
Ethyl Acetate 0.22877Often a good choice for compounds of intermediate polarity.
Toluene 0.099111Suitable for less polar compounds; high boiling point.
Hexane 0.00969A non-polar solvent, likely to be a "bad" solvent.
Water 1.000100Unlikely to be a good single solvent but may be useful in a mixed system with a polar organic solvent.
Experimental Protocol for Solvent Screening

This protocol outlines a small-scale method to assess the suitability of various solvents.

Materials:

  • Crude 8-methylisoflavone acetate

  • A selection of candidate solvents (e.g., ethanol, acetone, ethyl acetate, toluene, hexane, water)

  • Test tubes

  • Hot plate or water bath

  • Pasteur pipettes

  • Spatula

Procedure:

  • Place approximately 20-30 mg of crude 8-methylisoflavone acetate into a clean, dry test tube.

  • Add the candidate solvent dropwise at room temperature, swirling the test tube after each addition, up to about 1 mL. Observe and record the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • Continue to add the solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by placing the test tube in an ice bath.

  • Record your observations for each solvent, noting the solubility at room and elevated temperatures, and the quality of the crystals formed upon cooling.

Optimized Recrystallization Protocol for 8-Methylisoflavone Acetate

The following is a general protocol for the recrystallization of 8-methylisoflavone acetate. The specific solvent or solvent system used should be determined from the results of the solvent screening protocol.

Recrystallization Workflow
A general workflow for recrystallization.

Materials:

  • Crude 8-methylisoflavone acetate

  • Optimal recrystallization solvent (determined from screening)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass funnel

  • Boiling chips

Procedure:

  • Dissolution: Place the crude 8-methylisoflavone acetate in an Erlenmeyer flask of appropriate size. Add a few boiling chips. In a separate flask, heat the chosen solvent to its boiling point. Add the minimum amount of hot solvent to the crude material to achieve complete dissolution.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper in a pre-heated glass funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Inducing Crystallization (if necessary): If crystals do not form, induce crystallization by scratching the inner wall of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure 8-methylisoflavone acetate.[8]

  • Complete Crystallization: Once crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.
Oiling out - The boiling point of the solvent is higher than the melting point of the solute.- The solute is too impure.- Use a lower-boiling solvent.- Use a larger volume of solvent.- Purify the compound by another method (e.g., chromatography) before recrystallization.
Low recovery of purified compound - Too much solvent was used.- The crystals were washed with solvent that was not cold enough.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent for dissolution.- Ensure the wash solvent is ice-cold.- Use a pre-heated funnel and flask for hot filtration and add a small excess of solvent before filtering.

Conclusion

The selection of an appropriate solvent is the most critical step in the successful recrystallization of 8-methylisoflavone acetate. By following a systematic approach that combines theoretical understanding with practical, small-scale experimentation, researchers can efficiently identify an optimal solvent or solvent system. This will lead to a significant improvement in the purity, yield, and crystalline quality of the final product, which is essential for reliable downstream applications in research and development.

References

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Recrystallization (chemistry). Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Wu, J., et al. (2005). Effects of Solvent Polarity and Acidity on the Extraction Efficiency of Isoflavones from Soybeans (Glycine max). Journal of Agricultural and Food Chemistry, 53(15), 5861-5864. [Link]

  • PubMed. (2005). Effects of solvent polarity and acidity on the extraction efficiency of isoflavones from soybeans (Glycine max). Retrieved from [Link]

  • PubMed. (2014). Isoflavones: estrogenic activity, biological effect and bioavailability. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • ACS Publications. (2005). Effects of Solvent Polarity and Acidity on the Extraction Efficiency of Isoflavones from Soybeans (Glycine max). Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Recrystallization I. Retrieved from [Link]

  • ACS Publications. (2010). Solubility of Genistein in Water, Methanol, Ethanol, Propan-2-ol, 1-Butanol, and Ethyl Acetate from (280 to 333) K. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • ResearchGate. (2017). Chemical properties, health benefits and threats of soy isoflavones. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Journal of the Korean Society for Applied Biological Chemistry. (2012). Enhanced Bioavailability of Soy Isoflavones by Complexation with β-Cyclodextrin in Rats. Retrieved from [Link]

  • ResearchGate. (2015). Enhancing the solubility and bioavailability of isoflavone by particle size reduction using a supercritical carbon dioxide-based precipitation process. Retrieved from [Link]

  • ResearchGate. (2011). Overview of the chemistry of soy isoflavones, potential threats and potential therapeutic benefits. Retrieved from [Link]

  • Google Patents. (2008). Method for producing soluble composition containing isoflavones.
  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

  • PubMed. (2017). Preferential crystallization for the purification of similar hydrophobic polyphenols. Retrieved from [Link]

  • ResearchGate. (2017). Preferential crystallization for the purification of similar hydrophobic polyphenols. Retrieved from [Link]

  • ResearchGate. (2019). Recovery of high added value natural polyphenols from actual olive mill wastewater through solid phase extraction. Retrieved from [Link]

  • MDPI. (2021). The Separation and Utilization of Biomass Components in the Pre-Hydrolysis Liquor of Kraft-Based Dissolving Pulp Production Process—A Review. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing the 7-Acetoxy Moiety

Subject: Prevention of Spontaneous Hydrolysis in 7-Acetoxy Substrates (e.g., 7-Acetoxycoumarin, Acetoxymethyl esters) during Storage and Handling. Ticket Priority: High (Data Integrity Risk) Audience: Assay Development S...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Spontaneous Hydrolysis in 7-Acetoxy Substrates (e.g., 7-Acetoxycoumarin, Acetoxymethyl esters) during Storage and Handling. Ticket Priority: High (Data Integrity Risk) Audience: Assay Development Scientists, Medicinal Chemists, HTS Managers.

Executive Summary

The 7-acetoxy group (commonly found in fluorogenic substrates like 7-acetoxycoumarin and 7-acetoxy-4-methylcoumarin , as well as specific prodrugs) is inherently labile. Its utility in drug development lies in this instability: it is designed to be cleaved by esterases or cytochrome P450 enzymes to release a fluorescent fluorophore (e.g., 7-hydroxycoumarin/umbelliferone).

However, this "designed instability" creates a major storage challenge. Spontaneous non-enzymatic hydrolysis leads to high background noise, false positives in inhibition assays, and inconsistent IC50 values. This guide provides the chemical rationale and validated protocols to arrest this process.

Part 1: The Mechanism of Failure

To prevent hydrolysis, you must understand the enemy. The degradation of the 7-acetoxy group is a base-catalyzed hydrolysis (saponification) driven by nucleophilic attack.

The Chemical Pathway

Even at neutral pH (7.0), water acts as a weak nucleophile. In the presence of any trace base (OH⁻) or nucleophilic buffer components (e.g., Tris, Imidazole), the carbonyl carbon of the acetoxy group is attacked, releasing the acetate group and the highly fluorescent phenol.

HydrolysisMechanism cluster_catalysts Catalysts of Degradation Substrate 7-Acetoxy Substrate (Non-Fluorescent) Intermediate Tetrahedral Intermediate Substrate->Intermediate + H2O / OH- (Nucleophilic Attack) Products 7-Hydroxy Product (Highly Fluorescent) + Acetate Intermediate->Products Collapse & Elimination Trace Moisture Trace Moisture pH > 6.0 pH > 6.0 Nucleophilic Buffers\n(Tris) Nucleophilic Buffers (Tris) Temperature > -20°C Temperature > -20°C

Figure 1: Mechanism of spontaneous hydrolysis. Note that the reaction yields a fluorescent product, directly interfering with assay signal-to-noise ratios.

Part 2: Diagnostic & Troubleshooting (FAQ)

Q1: My fresh DMSO stock solution already has high background fluorescence. Is the vendor batch bad? A: Not necessarily. This is usually due to wet DMSO . DMSO is hygroscopic; it absorbs water from the atmosphere.

  • Diagnosis: If your DMSO bottle has been opened multiple times without an inert gas blanket, it likely contains >0.1% water. This is enough to hydrolyze 7-acetoxy esters over a few days at room temperature.

  • Solution: Use anhydrous DMSO (sealed ampoules) for stock preparation.

Q2: Can I store the substrate in aqueous buffer at 4°C? A: Absolutely not.

  • Reasoning: The half-life of 7-acetoxycoumarin in pH 7.4 buffer at 4°C can be as short as a few days. In pH 8.0 (common for esterase assays), it degrades in hours.

  • Protocol: Always store as a solid or in anhydrous organic solvent. Only dilute into buffer immediately before use.

Q3: I see variability in IC50 values between freeze-thaw cycles. A: This is "Freeze-Concentration" and condensation.

  • Mechanism: When you freeze a DMSO stock, water condenses on the cold surface upon thawing. This water mixes with the DMSO, accelerating hydrolysis during the thaw cycle.

  • Fix: Single-use aliquots are mandatory.

Part 3: Validated Storage Protocols
Protocol A: Solid State Storage (Long Term: >6 Months)
  • Container: Amber glass vials (protect from light; 7-acetoxycoumarins are photo-sensitive).

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

  • Temperature: -20°C is sufficient; -80°C is optimal.

  • Desiccant: Store the vial inside a secondary container (jar) containing active silica gel or Drierite®.

Protocol B: Preparation of Stable Stock Solutions (The "Acidified DMSO" Method)

Standard DMSO stocks often degrade. Acidification protonates the carbonyl oxygen slightly but suppresses the formation of the nucleophilic hydroxide ion, significantly extending shelf life.

StepActionTechnical Rationale
1 Select Solvent Use Anhydrous DMSO (≥99.9%, water <50 ppm).
2 Acidification (Optional but Recommended) Add 0.01% (v/v) Glacial Acetic Acid to the DMSO.
3 Dissolution Dissolve the 7-acetoxy compound to a high concentration (e.g., 10–50 mM). Higher concentrations are relatively more stable than dilute ones due to mass action kinetics.
4 Aliquot Dispense into single-use light-protective microtubes (e.g., 20 µL/tube).
5 Seal Flush tubes with inert gas if possible; cap tightly.
6 Storage Store at -20°C . Do not store at 4°C (liquid DMSO absorbs water faster).
Protocol C: The "Work-Day" Dilution Workflow

How to handle the compound during an experiment.

  • Thaw: Remove one aliquot from the freezer. Allow it to reach room temperature before opening (prevents condensation).

  • Dilution: Dilute into the assay buffer (e.g., PBS or HEPES).

    • Critical: Avoid buffers with primary amines (Tris, Glycine) if possible, as they can act as nucleophiles. Use HEPES or MOPS (pH 7.0–7.4).

  • Usage Window: Use the aqueous solution within 4 hours . Discard remainder.

Part 4: Storage Decision Tree

Use this logic flow to determine the correct storage strategy for your specific situation.

StorageDecision Start Start: 7-Acetoxy Compound Form Current Form? Start->Form Solid Solid Powder Form->Solid Liquid Liquid / Solubilized Form->Liquid SolidAction Store at -20°C with Desiccant Protect from Light Solid->SolidAction SolventCheck Is it in Water/Buffer? Liquid->SolventCheck InWater Yes SolventCheck->InWater InDMSO No (DMSO/Ethanol) SolventCheck->InDMSO Discard DISCARD immediately. Cannot be stored. InWater->Discard WaterCheck Is DMSO Anhydrous? InDMSO->WaterCheck WetDMSO Unknown / Old Bottle WaterCheck->WetDMSO DryDMSO Fresh / Anhydrous WaterCheck->DryDMSO Redissolve High Risk of Hydrolysis. Use immediately or discard. WetDMSO->Redissolve Save Aliquot (Single Use) Store -20°C Optional: Add 0.01% Acetic Acid DryDMSO->Save

Figure 2: Decision tree for maximizing compound longevity.

Part 5: Quality Control (QC) Method

Before running a high-value screen, validate your stock integrity.

Rapid Fluorescence Check:

  • Blank: 100 µL Buffer (pH 7.4).

  • Sample: 100 µL Buffer + 1 µL of your stored Stock.

  • Read: Measure Fluorescence (Ex/Em depends on specific fluorophore, e.g., 360/450 nm for 7-hydroxycoumarin).

  • Criteria:

    • If RFU (Relative Fluorescence Units) of Sample > 5x RFU of Blank (and no enzyme is present), significant spontaneous hydrolysis has occurred.

    • Action: Discard stock and prepare fresh from solid.

References
  • Thermo Fisher Scientific. (2008). Acetoxymethyl (AM) and Acetate Esters: Guidelines for Use and Storage. Technical Guide.[1] Link

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. Link

  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet: 7-Acetoxy-4-methylcoumarin.[2]Link

  • Egan, D. A., et al. (2008). Stability of Screening Compounds in Wet DMSO.[3] Journal of Biomolecular Screening, 13(10), 999-1006. Link

  • BenchChem. (2025).[4] Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.Link

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap in 8-Methylisoflavone

Current Status: Online Operator: Senior Application Scientist Ticket ID: NMR-ISO-8ME-RES Introduction Welcome to the Advanced Spectroscopy Support Center. You are likely accessing this guide because your 8-methylisoflavo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: NMR-ISO-8ME-RES

Introduction

Welcome to the Advanced Spectroscopy Support Center. You are likely accessing this guide because your 8-methylisoflavone (8-Me-IF) ¹H NMR spectrum exhibits severe signal congestion, particularly in the aromatic region (


 6.5–8.2 ppm).

In 8-substituted isoflavones, the steric bulk of the methyl group at position 8 creates unique spectral challenges compared to the unsubstituted parent molecule. It distorts the electronic environment of the A-ring protons (H5, H6, H7) and can induce rotational restrictions on the B-ring, leading to broadened or overlapping signals for H2'/H6'.

This guide prioritizes causality-driven troubleshooting . We do not just tell you what to do; we explain why the physics of the spin system requires it.

Module 1: The Diagnostic Phase (FAQs)

Q1: Why are my aromatic signals collapsing into second-order multiplets?

Diagnosis: This is likely due to strong coupling ($ \Delta\nu \approx J ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


\Delta\nu

J{6,7} \approx 8$ Hz). This creates a "roofing effect" and distorts intensities, making integration unreliable.

Immediate Action:

  • Check Field Strength: If possible, move to 600 MHz or higher to increase

    
     relative to 
    
    
    
    .
  • Inspect H2: The proton at position 2 (pyrone ring) should be a distinct singlet around

    
     7.9–8.3 ppm. Use this as your internal anchor for phasing.
    
Q2: I suspect the methyl group signal is overlapping with a solvent impurity. How do I confirm?

Diagnosis: The 8-methyl singlet typically resonates between


 2.1–2.4 ppm. This region is notorious for overlapping with residual acetone (

2.05) or water in DMSO-d

(

3.33, though usually distinct). Immediate Action:
  • Solvent Titration: Add 10-20

    
    L of C
    
    
    
    D
    
    
    (Benzene-d6) to your CDCl
    
    
    sample. The ASIS effect (Aromatic Solvent-Induced Shift) will shift your solute signals upfield due to
    
    
    -stacking shielding, while the solvent residual peak remains relatively static.
Q3: The B-ring protons (H2'/H6') are broad. Is my sample impure?

Diagnosis: Not necessarily. The 8-methyl group introduces steric bulk near the chromone core. While it is on the A-ring, it can subtly affect the overall tumbling or induce restricted rotation of the B-ring (atropisomerism-like effects) if there are bulky substituents at the 2' position. However, in standard 8-methylisoflavone, broadening is often due to intermediate exchange rates of rotamers or concentration-dependent stacking. Immediate Action:

  • Variable Temperature (VT) NMR: Run the spectrum at 323 K (50 °C). If the peak sharpens, it is a dynamic exchange process, not an impurity.

Module 2: Advanced Acquisition Protocols

If simple diagnostics fail, execute the following protocols. These are designed to mathematically or chemically force signal separation.

Protocol A: Aromatic Solvent-Induced Shift (ASIS) Titration

Objective: Resolve overlapping A-ring protons by exploiting the magnetic anisotropy of benzene or pyridine.

Mechanism: Benzene-d


 molecules preferentially solvate electron-deficient regions of the isoflavone (the pyrone ring). This creates a local shielding cone that shifts protons H2, H5, and H6 differently than H2'/H6' on the electron-rich B-ring.

Step-by-Step Workflow:

  • Baseline: Acquire a standard ¹H spectrum in CDCl

    
     (approx. 5 mg sample).
    
  • Preparation: Evaporate the solvent (gentle N

    
     stream).
    
  • Resolvation: Dissolve the same sample in 600

    
    L of Benzene-d
    
    
    
    or Pyridine-d
    
    
    .
  • Acquisition: Re-acquire the spectrum.

  • Analysis: Compare the

    
     (Shift
    
    
    
    - Shift
    
    
    ).
    • Expectation: Methyl protons at C8 will experience a significant upfield shift (

      
       to +0.5 ppm), often moving them clear of aliphatic impurities.
      
Protocol B: Band-Selective HSQC (The "Gold Standard")

Objective: Resolve proton overlap by dispersing signals into the Carbon-13 dimension.

Why this works: While protons H6 and H7 may overlap within 0.05 ppm in ¹H NMR, their attached carbons (C6 and C7) often differ by >2 ppm in


C NMR.

Parameters:

  • Pulse Sequence: hsqcedetgpsisp2.3 (Bruker) or equivalent multiplicity-edited HSQC.

  • Spectral Width (F1): Restrict the

    
    C window to the aromatic region (90–160 ppm) rather than the full 0–200 ppm range. This dramatically increases resolution per point in the indirect dimension without increasing experiment time.
    
  • Scans: 4–8 scans are usually sufficient for 5 mg samples.

Module 3: High-Resolution Techniques (Pure Shift)

For publication-quality resolution where multiplets must be collapsed to singlets to prove purity or exact integration.

Protocol C: PSYCHE (Pure Shift Yielded by Chirp Excitation)

Objective: Collapse all J-couplings (multiplets) into singlets, effectively generating a "broadband decoupled" proton spectrum.

Mechanism: PSYCHE uses low-flip-angle swept-frequency (chirp) pulses during a weak magnetic field gradient to select specific coherence pathways that refocus J-evolution while retaining chemical shift evolution.

Experimental Setup:

  • Pulse Program: psyche (Standard in TopSpin 3.5+).

  • Flip Angle (

    
    ):  Set small, typically 10–20°.
    
  • Gradient Strength: Weak (~1–2%).

  • Processing:

    • The resulting FID requires specific reconstruction (chunking). Ensure your processing software (Mnova or TopSpin) is set to "Pure Shift" mode.

    • Result: The doublet-of-doublets at H6 will collapse to a single line.

Visualizing the Solution

Figure 1: Troubleshooting Decision Tree

Use this logic flow to determine the correct experiment for your specific overlap issue.

NMR_Troubleshooting Start START: Overlapping Signals in 8-Methylisoflavone Check_Region Where is the overlap? Start->Check_Region Aromatic Aromatic Region (H5, H6, H7, H2', H6') Check_Region->Aromatic Methyl Methyl Region (8-Me vs Solvent) Check_Region->Methyl Strong_Coupling Is it Strong Coupling? (Roofing effect) Aromatic->Strong_Coupling Solvent_Switch Solvent Titration (Try C6D6 or Pyridine-d5) Methyl->Solvent_Switch Overlaps with Acetone/DMSO High_Field Move to >600 MHz Strong_Coupling->High_Field Yes Strong_Coupling->Solvent_Switch No (Just crowded) HSQC 2D HSQC (Disperse by 13C) High_Field->HSQC Still unresolved Solvent_Switch->HSQC Still unresolved PSYCHE Pure Shift (PSYCHE) (Collapse Multiplets) HSQC->PSYCHE Need Singlets for Integration

Caption: Decision matrix for selecting the optimal NMR experiment based on the specific type of signal overlap.

Figure 2: HMBC Connectivity for Structural Verification

To confirm the methyl group is at position 8 (and not 6), look for these specific long-range correlations.

HMBC_Connectivity Me8 Methyl Protons (CH3 at Pos 8) C8 Carbon 8 (Quaternary) Me8->C8 2J (Strong) C7 Carbon 7 (CH) Me8->C7 3J (Strong) C8a Carbon 8a (Quaternary Bridge) Me8->C8a 3J (Weak/Strong)

Caption: Key HMBC correlations distinguishing the 8-methyl position. The 3-bond coupling to C8a is the diagnostic fingerprint.

Reference Data: Solvent Shift Table

Use this table to predict shifts when moving from Chloroform to Benzene.

Proton Assignment

(CDCl

)

(C

D

)

(ppm)
Notes
8-CH

~2.40~2.05-0.35 Large upfield shift due to shielding cone.
H-2 ~7.95~7.60-0.35Highly sensitive to solvent anisotropy.
H-7 ~7.30~6.90-0.40Often resolves from H6.
H-2'/H-6' ~7.50~7.35-0.15Smaller shift (further from pyrone core).

Note: Values are approximate and depend on concentration and temperature.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Definitive guide on HSQC and PSYCHE pulse sequences).

  • Yadav, S. K. (2021). New Convenient Synthesis of 8-C-Methylated Homoisoflavones and Analysis of Their Structure by NMR and Tandem Mass Spectrometry. International Journal of Organic Chemistry, 11, 46-54.[2][3] (Specific chemical shift data for 8-methylated isoflavonoids).

  • Foroozandeh, M., et al. (2014).[4][5] Ultrahigh-Resolution NMR Spectroscopy. Angewandte Chemie International Edition, 53(27), 6990-6992. (The foundational paper for the PSYCHE pure shift method).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for identifying solvent overlap in the methyl region).

Sources

Troubleshooting

Technical Support Center: Purification of Isoflavone Acetates by Column Chromatography

Introduction: Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are engaged in the purification of isoflavone acetates.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are engaged in the purification of isoflavone acetates. Column chromatography is a cornerstone technique for isolating compounds of interest, yet it presents unique challenges, especially with molecules like isoflavone acetates which possess specific chemical liabilities. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding practical solutions in established scientific principles to ensure the integrity and success of your purification workflows.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of isoflavone acetates. Each issue is broken down into probable causes and actionable solutions, explained with the underlying chemical rationale.

Q1: My isoflavone acetate is co-eluting with impurities or showing poor separation.

Probable Causes:

  • Inadequate Solvent System Selectivity: The chosen mobile phase may not have a differential affinity for your target compound and the impurities, causing them to travel through the column at similar rates.[1]

  • Poor Rf Value in TLC: An Rf value that is too high (e.g., > 0.4) on your analytical Thin-Layer Chromatography (TLC) plate suggests the compound will elute too quickly on the column, near the solvent front, with little interaction with the stationary phase.[2] Conversely, a very low Rf (< 0.1) indicates the compound is too strongly adsorbed.

  • Column Overloading: Applying too much crude material saturates the stationary phase, exceeding its separation capacity and leading to broad, overlapping bands.[3][4]

  • Improper Column Packing: Voids, channels, or an unevenly packed column bed create preferential paths for the solvent, preventing the uniform band migration necessary for good separation.[5]

Recommended Solutions:

  • Optimize the Mobile Phase:

    • Adjust Polarity: If separation is poor, decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate system). This will increase the interaction of all compounds with the silica gel, potentially improving differential retention.

    • Change Solvent Selectivity: True co-elution may not be solvable by polarity changes alone. Switch one of the solvents in your mobile phase to one from a different solvent selectivity group (e.g., replace ethyl acetate with dichloromethane or a mixture containing a small amount of methanol). This alters the specific interactions (e.g., hydrogen bonding, dipole-dipole) between your compounds and the stationary/mobile phases.[1]

  • Target an Optimal Rf: Aim for an Rf value of 0.25-0.35 for your target isoflavone acetate on the analytical TLC plate. This range typically provides the best balance for effective separation on a silica gel column.[2]

  • Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used for the column (e.g., 100-500 mg of sample for 20 g of silica).

  • Ensure Proper Column Packing: Use a slurry packing method to create a homogenous, dense bed. Gently tap the column as you pour the slurry to dislodge air bubbles and ensure even settling.[5]

Q2: The band corresponding to my isoflavone acetate is streaking or tailing down the column.

Probable Causes:

  • Secondary Interactions with Silica: Isoflavones and their derivatives contain polar functional groups (carbonyls, ethers) that can engage in strong, non-ideal interactions with the acidic silanol (Si-OH) groups on the surface of the silica gel.[6] This can lead to tailing.

  • Sample Overloading: A highly concentrated band can cause tailing as the trailing edge of the spot continues to equilibrate with the stationary phase long after the main band has passed.[3]

  • Inappropriate Sample Application Solvent: Dissolving the sample in a solvent that is much more polar than the mobile phase can disrupt the top of the column bed, causing band broadening and streaking as the sample precipitates and redissolves.[1]

  • Compound Instability: The compound may be degrading on the acidic silica gel, with the degradation products chromatographing differently and appearing as a streak.[7][8]

Recommended Solutions:

  • Modify the Mobile Phase: Add a small amount (0.1-0.5%) of a polar modifier like acetic acid to the eluent. The acetic acid will competitively bind to the highly active silanol sites on the silica, masking them from your isoflavone acetate and resulting in more symmetrical, Gaussian-shaped bands.[9]

  • Use Dry Loading: Instead of dissolving your sample in a small amount of solvent and applying it directly to the column (wet loading), pre-adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be carefully added to the top of the column. This ensures the compound is introduced in a narrow, even band.

  • Check Compound Stability: Run a 2D TLC. Spot your compound in one corner of a TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. The appearance of off-diagonal spots indicates degradation.[3] If instability is confirmed, consider using a less acidic stationary phase like deactivated silica or alumina.

Q3: I have very low or no recovery of my isoflavone acetate from the column.

Probable Causes:

  • Irreversible Adsorption: The compound may be binding so strongly to the silica gel that the chosen mobile phase is not polar enough to elute it. This is common for highly polar compounds.[7]

  • On-Column Degradation: The acidic nature of silica gel can catalyze the hydrolysis of the acetate ester, especially if the mobile phase contains nucleophilic solvents like methanol or water. The resulting, more polar isoflavone aglycone will be much more strongly retained on the column.[7][10]

  • Compound Lost in the Solvent Front: If the mobile phase is too polar (high Rf value), the compound may have eluted very quickly in the first few fractions, which might have been discarded as void volume.[7]

Recommended Solutions:

  • Perform a Step Gradient Elution: After eluting with your primary solvent system, flush the column with a much more polar solvent (e.g., 10-20% methanol in dichloromethane) to wash out any strongly adsorbed material. Analyze these fractions for your product or degradation products.

  • Test for Stability: Before running the column, spot your compound on a TLC plate and let it sit for an hour before developing. Compare this to a freshly spotted sample. If the original spot has diminished or new spots have appeared, it suggests instability on silica.[3]

  • Use Deactivated Silica: Prepare deactivated silica gel by mixing it with a controlled amount of water (e.g., 1-5% by weight) and allowing it to equilibrate. This reduces the acidity and activity of the stationary phase.

  • Analyze All Fractions: Always use TLC to analyze every fraction collected, including the very first ones, to ensure you have not missed a rapidly eluting compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying isoflavone acetates?

Standard, flash-grade silica gel (40-63 µm particle size) is the most common and cost-effective choice. Its polarity is well-suited for the separation of moderately polar compounds like isoflavone acetates from both less polar and more polar impurities.[11] If your compound proves to be unstable on standard silica due to its acidity, consider these alternatives:

  • Neutral or Basic Alumina: Can be effective but may present different selectivity and activity challenges.

  • Reversed-Phase Silica (C18): This is a good option if your impurities have significantly different hydrophobicity than your target compound. Elution is done with polar solvents (e.g., water/acetonitrile or water/methanol gradients), which mimics reversed-phase HPLC conditions.[12]

Q2: How do I develop an optimal mobile phase (eluent)?

The process should always begin with Thin-Layer Chromatography (TLC).

  • Start with a Standard Solvent System: A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent and a polar solvent. For isoflavone acetates, a hexane/ethyl acetate system is an excellent choice.

  • Test a Range of Ratios: Spot your crude mixture on several TLC plates and run them in different solvent ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).

  • Aim for the "Sweet Spot": Your goal is to find a solvent system where your target compound has an Rf of 0.25-0.35 and is well-separated from the nearest impurities.

  • Add Modifiers if Needed: If spots are tailing, add a small amount (0.1-0.5%) of acetic acid to the solvent mixture to improve peak shape.[6]

The table below summarizes common solvent systems and their properties.

Solvent SystemPolarityPrimary Use & Characteristics
Hexane / Ethyl AcetateLow to MediumExcellent general-purpose system for moderately polar compounds. Good resolving power.
Dichloromethane / MethanolMedium to HighA more polar system. Useful if your compound is poorly soluble or strongly retained in Hex/EtOAc.
Hexane / AcetoneLow to MediumAcetone is a more polar and aprotic alternative to ethyl acetate, offering different selectivity.
Toluene / Ethyl AcetateLow to MediumUsing an aromatic solvent like toluene instead of an alkane can alter pi-pi interactions and change selectivity.
Q3: What are the best practices for sample preparation and loading?

The goal of sample loading is to apply the mixture to the column in the narrowest possible band.

  • Dry Loading (Recommended):

    • Dissolve your crude sample in a minimal amount of a low-boiling solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (typically 1-2 times the mass of your sample).

    • Thoroughly mix and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed column. This method prevents issues with strong sample solvents and ensures an even starting band.

  • Wet Loading:

    • Dissolve the sample in the absolute minimum volume of a solvent in which it is highly soluble. Ideally, use the mobile phase itself or a solvent that is less polar than the mobile phase.

    • Using a pipette, carefully apply the solution to the top of the column bed without disturbing the surface. Allow it to fully adsorb into the silica before starting the elution.

Q4: Are there specific stability concerns for isoflavone acetates during chromatography?

Yes. The primary concern is the hydrolysis of the acetate ester group .

  • Acid-Catalyzed Hydrolysis: The surface of silica gel is acidic and can act as a catalyst for hydrolysis, especially in the presence of protic solvents like methanol or residual water.[13] This reaction converts your target isoflavone acetate into the corresponding (and more polar) isoflavone aglycone.

  • Consequences: The newly formed aglycone will have a much lower Rf and may bind irreversibly to the column or elute very slowly, leading to low recovery of your desired product and contamination of later fractions.

  • Mitigation Strategies:

    • Use high-purity, dry solvents.

    • Avoid using methanol as a primary eluent if possible; use it only as a high-polarity flush at the end of the run.

    • Work quickly. Do not let the compound sit on the column for extended periods.

    • If hydrolysis is a significant problem, use deactivated silica gel or a different stationary phase like alumina.

Section 3: Experimental Protocols

Protocol 1: Developing a Solvent System using TLC

Objective: To identify a mobile phase that provides optimal separation of the target isoflavone acetate.

Methodology:

  • Prepare Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane) to make a ~1-2 mg/mL solution.

  • Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

  • Prepare Eluent Chambers: Prepare several chambers (beakers covered with a watch glass) with different ratios of your chosen solvent system (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).

  • Develop the Plate: Place the TLC plate in a chamber, ensuring the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots.

  • Calculate Rf: Measure the distance from the baseline to the center of the spot of interest and the distance from the baseline to the solvent front.

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimize: Analyze the separation. Adjust the solvent ratio until your target compound has an Rf of 0.25-0.35 and is clearly separated from other spots. If tailing occurs, remake the optimal solvent system with 0.5% acetic acid and re-run the TLC to confirm improvement.

Protocol 2: Standard Flash Column Chromatography

Objective: To purify the crude isoflavone acetate mixture using the optimized solvent system.

Methodology:

  • Column Selection: Choose a column with an appropriate diameter for the amount of silica gel needed (typically a 10:1 to 20:1 height-to-diameter ratio after packing).

  • Packing the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column. Use gentle tapping or air pressure to pack it into a uniform, stable bed. Add another thin layer of sand on top to protect the surface.

  • Sample Loading:

    • Use the Dry Loading method described in FAQ #3 for best results.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure to begin the flow. Maintain a constant flow rate (aim for a drop rate of ~1-2 drops per second).

    • Collect fractions in test tubes or vials. The size of the fractions should be about one-quarter to one-half of the column's void volume.

  • Monitoring:

    • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile.

    • Combine the fractions that contain your pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified isoflavone acetate.

Section 4: Visualizations

Workflow for Isoflavone Acetate Purification

Purification_Workflow cluster_prep Preparation & Development cluster_chrom Chromatography cluster_post Post-Purification Crude Crude Isoflavone Acetate Mixture TLC TLC Analysis for Solvent System Development Crude->TLC DryLoad Dry Loading: Adsorb Sample onto Silica Crude->DryLoad Elute Elute with Optimized Mobile Phase TLC->Elute Optimal Solvent Load Load Sample onto Column DryLoad->Load Pack Pack Silica Gel Column Pack->Load Load->Elute Collect Collect Fractions Elute->Collect TLC_Monitor Monitor Fractions by TLC Collect->TLC_Monitor Combine Combine Pure Fractions TLC_Monitor->Combine Identify Pure Fractions Evap Solvent Evaporation (Rotovap) Combine->Evap Pure Pure Isoflavone Acetate Evap->Pure

Caption: Workflow from crude sample to purified isoflavone acetate.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Mobile Phase for Acetylated Isoflavone Separation.
  • ResearchGate. (2025, August 7). Optimum of Mobile Phase Condition for Resolving Isoflavones in RP-HPLC.
  • Benchchem. (n.d.). Troubleshooting peak tailing in isoflavone HPLC analysis.
  • AZoM. (2021, August 11). Chromatographic Separation and Quantitation of Soy Isoflavones.
  • UCA. (n.d.). Fast analysis of soy isoflavones by high-performance liquid chromatography with monolithic columns.
  • PMC. (2020, September 15). A brief history and spectroscopic analysis of soy isoflavones.
  • MDPI. (2025, July 30). An Innovative Approach for Maximum Recovery of Isoflavones from Glycine max by the Design of Experiments Method.
  • Journal of Food and Drug Analysis. (2010). Analysis of soy isoflavones in foods and biological fluids: An overview.
  • PMC. (2022, July 27). Enrichment of soy isoflavone extracts through macroporous resin for characterization of toxicity and estrogenic activities.
  • University of York. (n.d.). Issues - Chemistry Teaching Labs.
  • ResearchGate. (n.d.). Analysis of Heterogeneously Catalyzed Ester Hydrolysis Performed in a Chromatographic Reactor and in a Reaction Calorimeter.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography - Department of Chemistry.
  • ResearchGate. (2025, February 18). Why non-polar impurity is co-eluting with target compound in column chromatography?
  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography.
  • Purdue e-Pubs. (n.d.). Ester hydrolysis of cellulose acetate and cellulose acetate phthalate in aqueous suspension and solution, and solid state.
  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?
  • ChemBAM. (n.d.). TLC troubleshooting.
  • Biotage. (2023, January 26). How to isolate impurities from a reaction product.
  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography - Department of Chemistry.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 8-Methylchromone Synthesis

This technical guide addresses the synthesis of 8-methylchromone , focusing on the Claisen Condensation route (reaction of 2'-hydroxy-3'-methylacetophenone with ethyl formate), which is the standard method for generating...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 8-methylchromone , focusing on the Claisen Condensation route (reaction of 2'-hydroxy-3'-methylacetophenone with ethyl formate), which is the standard method for generating the unsubstituted chromone core. It also addresses the Vilsmeier-Haack variation for 3-formyl derivatives where relevant.

Executive Summary & Reaction Logic

The synthesis of 8-methylchromone from 2'-hydroxy-3'-methylacetophenone relies on the formation of a


-diketone intermediate followed by acid-catalyzed cyclization. While the 3'-methyl group on the starting material advantageously blocks one ortho-position (preventing some regioisomeric side reactions), it introduces steric factors that can retard cyclization, promoting competing pathways such as intermolecular aldol condensation (dimerization)  and oxidative polymerization (tar formation) .[1]

Success depends on controlling the kinetic vs. thermodynamic product distribution during the initial condensation and preventing ring opening (hydrolysis) during the workup.

Core Reaction Pathway[2]
  • Claisen Condensation: 2'-hydroxy-3'-methylacetophenone + Ethyl Formate

    
    
    
    
    
    -diketone intermediate.
  • Cyclization:

    
    -diketone 
    
    
    
    8-methylchromone +
    
    
    .

Troubleshooting Guide (Q&A Format)

Category A: Reaction Control & Side Product Minimization

Q1: I am observing a significant amount of high-molecular-weight "black tar" in my reaction vessel. What is causing this? Diagnosis: This is typically caused by uncontrolled exotherms during the addition of the base (Sodium metal or NaH) or the Vilsmeier reagent (if using


). The 2'-hydroxy-3'-methylacetophenone is electron-rich; at high temperatures, it undergoes oxidative polymerization.
Solution: 
  • Temperature Control: Maintain the internal temperature between 0–5°C during the addition of the base/catalyst. Do not rely on ambient monitoring; use an internal probe.

  • Inert Atmosphere: Strictly use

    
     or Ar. Oxygen promotes radical polymerization of the phenoxide intermediate.
    
  • Reagent Quality: Ensure your ethyl formate is dry. Moisture hydrolyzes the ester before it reacts, leaving the acetophenone available for self-condensation.

Q2: My crude product is a bright yellow/orange solid, but 8-methylchromone should be off-white/pale yellow. What is this impurity? Diagnosis: This indicates incomplete cyclization . The yellow solid is likely the


-diketone intermediate  (or its enol form), which is highly conjugated and colored.[1]
Solution: 
  • Acid Catalysis Step: The cyclization requires an acidic environment.[2] Ensure you are treating the intermediate with glacial acetic acid/HCl or refluxing with catalytic

    
    .
    
  • Monitoring: Use TLC (Solvent: Hexane/EtOAc 8:2).[1] The diketone will have a lower

    
     and stain differently (ferric chloride positive) compared to the cyclized chromone.
    

Q3: I see a secondary spot on TLC that runs very close to the product. NMR suggests a dimer. How do I prevent this? Diagnosis: This is likely an Aldol condensation dimer . The methyl group of the acetyl chain can attack the carbonyl of another acetophenone molecule instead of the ethyl formate. Solution:

  • Stoichiometry: Use a large excess of ethyl formate (3–5 equivalents) . This ensures the enolate attacks the formate ester (statistically favored) rather than another ketone molecule.

  • Dilution: Run the reaction at a slightly higher dilution (0.2 M) to disfavor bimolecular side reactions.

Q4: The yield drops significantly after aqueous workup. Is the product unstable? Diagnosis: Yes, the chromone ring (specifically the


-pyrone ring) is susceptible to base-catalyzed hydrolysis  (ring opening), which reverts it to the starting material or a carboxylic acid derivative.[1]
Solution: 
  • pH Control: Never quench with strong base. Quench the reaction into ice-cold dilute HCl .

  • Speed: Perform the extraction quickly. Do not leave the product in contact with aqueous layers for extended periods.

Optimized Experimental Protocol

Objective: Synthesis of 8-methylchromone via Claisen Condensation.

Reagents
  • 2'-Hydroxy-3'-methylacetophenone (1.0 eq)

  • Ethyl Formate (4.0 eq) – Excess drives equilibrium[1]

  • Sodium Pulverized (2.0 eq) or NaH (60% dispersion, 2.2 eq)[1]

  • Solvent: Anhydrous Toluene or DMF[1]

  • Quench: Glacial Acetic Acid / Ice Water[1]

Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round bottom flask and purge with Nitrogen.

  • Base Suspension: Suspend pulverized Sodium (or NaH) in anhydrous toluene at 0°C .

  • Addition: Mix 2'-hydroxy-3'-methylacetophenone with Ethyl Formate. Add this mixture dropwise to the base suspension over 45 minutes.

    • Critical: Keep temperature < 10°C.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. The mixture should turn into a thick paste (sodium salt of the diketone).

  • Quench & Cyclization:

    • Pour the reaction mixture carefully into crushed ice containing HCl (pH ~2).

    • Stir vigorously for 30 minutes. The acid facilitates the final loss of water to close the ring.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with Brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via Flash Chromatography (0-20% EtOAc in Hexanes).

Quantitative Data Summary

ParameterOptimized RangeConsequence of Deviation
Temperature (Addition) 0°C – 5°C>10°C leads to polymerization (tars).
Ethyl Formate Equiv. 3.0 – 5.0 eq<3.0 eq promotes self-condensation (dimers).
Reaction Time 4 – 6 Hours>12 Hours increases oxidative degradation.
Quench pH pH 1 – 2pH > 7 causes ring opening (hydrolysis).[1]
Typical Yield 65% – 80%<50% indicates moisture contamination.

Reaction Pathway Visualization

The following diagram illustrates the primary synthesis pathway and the critical diversion points where side reactions occur.

G SM 2'-Hydroxy-3'-methylacetophenone Enolate Enolate Intermediate SM->Enolate Base (Na/NaH) Diketone β-Diketone Intermediate (Yellow Solid) Enolate->Diketone Ethyl Formate (Claisen) Dimer Aldol Dimer (Impurity) Enolate->Dimer Low Ethyl Formate (Self-Condensation) Polymer Polymer/Tar Enolate->Polymer High Temp / O2 Chromone 8-Methylchromone (Target) Diketone->Chromone Acid Cyclization (-H2O) Hydrolysis Ring-Opened Phenol Chromone->Hydrolysis Basic Workup (pH > 7)

Caption: Pathway analysis for 8-methylchromone synthesis showing critical control points (red dashed lines) where side reactions diverge from the main product.

References

  • BenchChem. (2025).[1][3][4] Synthesis of 3-Methylchromone: A Detailed Protocol for Researchers. Retrieved from

  • Ellis, G. P. (1977).[1][5] Chromenes, Chromanones, and Chromones.[1][5] In The Chemistry of Heterocyclic Compounds. Wiley & Sons.[5]

  • Nandgaonkar, R.G., & Ingle, V.N. (2005).[1] Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry. Retrieved from

  • Scientific Research Publishing. (2014). Process for the Preparation of Chromones Using Vilsmeier Reagent. Retrieved from

  • GlobinMed. (2025).[1] Chemical Constituents of Baeckea frutescens (Source of natural methylchromones). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Elucidating 8-Methyl vs. 7-Acetoxy Substituents in Fused Aromatics via 1H NMR

Executive Summary In the structural elucidation of fused aromatic systems—particularly coumarins (2H-chromen-2-ones), chromones, and quinolines—distinguishing between an aryl methyl group (e.g., at C-8) and the methyl pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural elucidation of fused aromatic systems—particularly coumarins (2H-chromen-2-ones), chromones, and quinolines—distinguishing between an aryl methyl group (e.g., at C-8) and the methyl protons of an acetoxy group (e.g., at C-7) is a persistent analytical challenge. Both substituents exhibit singlet resonances in the


 2.10 – 2.45 ppm  region of proton NMR (

H NMR) spectra, often leading to ambiguous assignments in natural product isolation or synthetic intermediate verification.

This guide provides a definitive technical comparison of these two moieties, outlining their electronic origins, comparative chemical shifts, and a validated two-tier elucidation protocol using Aromatic Solvent Induced Shifts (ASIS) and Heteronuclear Multiple Bond Correlation (HMBC).

Theoretical Framework: The Origin of Spectral Overlap

To resolve these signals, one must first understand the micro-magnetic environments generating them. While their chemical shifts (


) overlap, the physical mechanisms driving their resonance frequencies differ fundamentally.
8-Methyl Protons ( )
  • Electronic Environment: These protons are attached directly to the aromatic ring. They are deshielded primarily by the ring current effect of the fused benzene system.

  • Mechanism: Hyperconjugation allows electron density donation into the aromatic

    
    -system, but the dominant factor is the paramagnetic ring current which shifts these protons downfield relative to aliphatic methyls.
    
  • Typical Range (

    
    ): 
    
    
    
    2.15 – 2.30 ppm.
7-Acetoxy Methyl Protons ( )
  • Electronic Environment: These protons are alpha to a carbonyl group (

    
    ) and separated from the aromatic ring by an ester linkage.
    
  • Mechanism: The deshielding here is caused by the magnetic anisotropy of the carbonyl bond .[1] The ester oxygen exerts an inductive withdrawing effect (

    
    ), but the carbonyl anisotropy is the primary deshielding vector.
    
  • Typical Range (

    
    ): 
    
    
    
    2.25 – 2.45 ppm.

The Conflict: The overlap window (


 2.20 – 2.35 ppm) is where misidentification occurs, especially in complex mixtures or when both substituents are present on the same scaffold.

Comparative Analysis: Chemical Shift Data

The following table summarizes the behavior of these substituents in the most common NMR solvent, Chloroform-d (


).
Parameter8-Methyl (

)
7-Acetoxy Methyl (

)
Shift Range (

)
2.15 – 2.30 ppm2.28 – 2.40 ppm
Multiplicity Singlet (broadens if steric hindrance exists)Sharp Singlet
Integration 3H3H
Carbon correlation (HSQC)

~10-15 ppm

~20-22 ppm
Key HMBC Correlation To C-8 (quat), C-7 (oxy), C-8aTo Ester Carbonyl (

~168-170)

Critical Insight: While the acetoxy methyl is statistically likely to be slightly more downfield, the difference is often


 ppm, rendering 1D NMR in 

insufficient for conclusive assignment.

Advanced Discrimination Protocols

To guarantee scientific integrity, we employ a two-tier discrimination strategy. Tier 1 is a rapid screening method; Tier 2 is the definitive structural proof.

Tier 1: Aromatic Solvent Induced Shifts (ASIS)

The use of Benzene-d6 (


) creates a specific solvation model that discriminates based on molecular geometry and polarity.
  • The Mechanism: Benzene molecules form transient collision complexes with electron-deficient sites.

    • Acetoxy Group: Benzene tends to pack against the positive end of the carbonyl dipole. This places the acetoxy methyl group into the shielding cone of the benzene ring current.

    • Result: The acetoxy signal shifts significantly upfield (lower ppm) in

      
       compared to 
      
      
      
      .
    • Aryl Methyl: The solvation effect is less directionally specific regarding the methyl protons, often resulting in a smaller shift.

Protocol:

  • Acquire

    
    H NMR in 
    
    
    
    .[2][3]
  • Remove solvent and redissolve sample in

    
    .
    
  • Calculate

    
    .
    

Interpretation:

  • 
     to 
    
    
    
    ppm:
    Strongly indicates Acetoxy Methyl .
  • 
     to 
    
    
    
    ppm:
    Indicates Aryl Methyl .
Tier 2: HMBC (Heteronuclear Multiple Bond Correlation)

This is the "Gold Standard" for publication-quality assignment. It relies on detecting long-range


H-

C couplings (

or

).

Protocol:

  • Run a standard gradient-selected HMBC experiment.

  • Optimize for long-range coupling constant

    
    .
    
  • Locate the proton signal (

    
     dimension).
    
  • Trace to the carbon correlations (

    
     dimension).
    

Interpretation:

  • 7-Acetoxy Methyl: Will show a strong correlation to a carbonyl carbon at

    
     168–170 ppm  (the ester carbonyl). It will not correlate to the aromatic ring carbons directly.
    
  • 8-Methyl: Will show correlations to:

    • C-8 (Quaternary): The attachment point (

      
       ~110-120 ppm).
      
    • C-7 (Oxygenated): The ortho position (

      
       ~150-160 ppm).
      
    • C-8a (Quaternary): The ring junction (

      
       ~150 ppm).
      

Experimental Workflow Visualization

The following diagram outlines the logical decision tree for assigning these signals.

ElucidationWorkflow Start Unknown Signal (2.1 - 2.4 ppm) SolventCheck Tier 1: Solvent Switch (CDCl3 vs C6D6) Start->SolventCheck CalcDelta Calculate Δδ (δ_CDCl3 - δ_C6D6) SolventCheck->CalcDelta LargeShift Large Shift (Δδ > 0.3 ppm) CalcDelta->LargeShift SmallShift Small Shift (Δδ < 0.15 ppm) CalcDelta->SmallShift HMBC Tier 2: HMBC Experiment (J_LR = 8 Hz) LargeShift->HMBC Verify ResultAcet CONFIRMED: 7-Acetoxy Methyl LargeShift->ResultAcet Likely SmallShift->HMBC Verify ResultMe CONFIRMED: 8-Aryl Methyl SmallShift->ResultMe Likely EsterCorr Correlation to C=O (~169 ppm) HMBC->EsterCorr RingCorr Correlation to Aromatic C (~115-160 ppm) HMBC->RingCorr EsterCorr->ResultAcet RingCorr->ResultMe

Figure 1: Decision matrix for distinguishing acetoxy methyl vs. aryl methyl substituents using 1D and 2D NMR techniques.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Duddeck, H., & Kaiser, M. (1982). Carbon-13 NMR spectra of coumarins. Organic Magnetic Resonance, 20(2), 55-72. [Link]

  • Hadjeri, M., Beney, C., & Boumendjel, A. (2003). Recent advances in the synthesis of coumarins and their derivatives. Current Organic Chemistry, 7, 1-24.
  • SpectraBase. (2023). 7-Acetoxy-4-methylcoumarin 1H NMR Spectrum. Wiley Science Solutions. [Link]

Sources

Comparative

Technical Guide: IR Spectrum Analysis of Chromen-7-yl Acetate Ester

Executive Summary & Structural Disambiguation In drug development and organic synthesis, the term "chromen-7-yl acetate" is frequently used with varying degrees of precision. While strict IUPAC nomenclature defines it as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Disambiguation

In drug development and organic synthesis, the term "chromen-7-yl acetate" is frequently used with varying degrees of precision. While strict IUPAC nomenclature defines it as the ester of 2H-chromene (2H-1-benzopyran), commercial catalogs and laboratory shorthand often apply it to 7-acetoxycoumarin (2-oxo-2H-chromen-7-yl acetate).

This guide provides a definitive spectral comparison to distinguish Chromen-7-yl Acetate (the target) from its oxidized alternatives, 7-Acetoxycoumarin and 7-Acetoxychromone .

Spectral Fingerprint Analysis: The Carbonyl Region[1][2][3][4][5][6][7][8]

The diagnostic power of IR for these compounds lies in the 1600–1800 cm⁻¹ region.[1] The presence, frequency, and multiplicity of carbonyl (


) peaks allow for immediate structural confirmation.
Comparative IR Data Table
CompoundStructure TypeEster C=O (

)
Ring C=O (

)
Key Diagnostic Feature
Chromen-7-yl Acetate 2H-Chromene (Ether ring)1755 – 1770 AbsentSingle high-frequency C=O peak.
7-Acetoxycoumarin Coumarin (Lactone ring)1760 – 1780 1700 – 1740 Doublet C=O signal. The lactone peak appears at a lower frequency than the ester.
7-Acetoxychromone Chromone (Ketone ring)1760 – 1775 1640 – 1660 Wide separation between ester (high) and conjugated ketone (low).
Mechanism of Shift
  • Phenolic Acetate Shift: The ester carbonyl in all three compounds is attached to a phenolic oxygen. This electron-withdrawing environment shifts the ester

    
     stretch to higher frequencies (>1750 cm⁻¹) compared to aliphatic esters (~1735–1750 cm⁻¹).
    
  • Lactone vs. Ketone:

    • In Coumarins , the ring carbonyl is a lactone. Conjugation with the aromatic ring lowers its frequency to ~1700–1740 cm⁻¹.

    • In Chromones , the ring carbonyl is a ketone conjugated with both the benzene ring and the pyrone double bond, pushing the frequency significantly lower (~1640–1660 cm⁻¹), often overlapping with alkene

      
       stretches.
      

Experimental Protocol: High-Resolution Acquisition

To resolve the potentially overlapping peaks in coumarin derivatives or to confirm the absence of a ring carbonyl in 2H-chromenes, proper sample preparation is essential.

Method A: ATR (Attenuated Total Reflectance)
  • Best for: Rapid QC of solid powders.

  • Protocol:

    • Clean the ZnSe or Diamond crystal with isopropanol. Background scan (air) is mandatory.

    • Place ~2 mg of Chromen-7-yl acetate solid on the crystal.

    • Apply pressure using the anvil until the force gauge reaches the optimal zone (typically 80–100 N).

    • Critical Step: If the peak at 1760 cm⁻¹ is broad/shouldered, the sample may be amorphous or wet. Recrystallize from ethanol if necessary.

Method B: KBr Pellet (Transmission)
  • Best for: High-resolution structural elucidation and publication-quality spectra.

  • Protocol:

    • Mix 1–2 mg of sample with ~100 mg of spectroscopic-grade KBr (dried).

    • Grind to a fine powder using an agate mortar to minimize light scattering (Christiansen effect).

    • Press at 10 tons for 2 minutes to form a transparent disc.

    • Validation: Check the 3400 cm⁻¹ region. A broad peak indicates moisture in the KBr, which can broaden carbonyl signals via hydrogen bonding.

Diagnostic Logic Pathway

The following diagram illustrates the decision logic for identifying the specific chromene derivative based on IR signals.

IR_Logic Start Unknown Sample (Chromen-7-yl derivative) CheckCO Analyze 1600-1800 cm⁻¹ Region Start->CheckCO OnePeak Single Strong Peak (~1760 cm⁻¹) CheckCO->OnePeak Only Ester C=O TwoPeaks Two Strong Peaks CheckCO->TwoPeaks Ester + Ring C=O ResultChromene ID: Chromen-7-yl Acetate (2H-Chromene Scaffold) OnePeak->ResultChromene CheckSecond Frequency of 2nd Peak? TwoPeaks->CheckSecond ResultCoumarin ID: 7-Acetoxycoumarin (2nd Peak: 1700-1740 cm⁻¹) CheckSecond->ResultCoumarin Lactone Range ResultChromone ID: 7-Acetoxychromone (2nd Peak: 1640-1660 cm⁻¹) CheckSecond->ResultChromone Ketone Range

Figure 1: Decision tree for distinguishing chromen-7-yl acetate from its oxidized analogs using Carbonyl IR shifts.

Synthesis & Stability Context

Understanding the chemical origin of these signals aids in troubleshooting.

  • Oxidation Risk: 2H-Chromenes are susceptible to oxidation. If your "Chromen-7-yl acetate" sample begins to show a shoulder at 1720 cm⁻¹, it indicates oxidation to the Coumarin (lactone) form.

  • Hydrolysis Monitoring: The disappearance of the 1760 cm⁻¹ peak and appearance of a broad -OH stretch (3200–3500 cm⁻¹) signifies hydrolysis of the acetate ester to the phenol (7-hydroxychromene).

Metabolic Pathway Visualization

Metabolism Ester Chromen-7-yl Acetate (IR: 1760 cm⁻¹) Phenol 7-Hydroxychromene (IR: ~3300 cm⁻¹ OH) Ester->Phenol Cleavage CoumarinEster 7-Acetoxycoumarin (Oxidized Impurity) Ester->CoumarinEster Storage/Oxidation Esterase Esterase (Hydrolysis) Esterase->Phenol Oxidation Air/Oxidation

Figure 2: Stability and metabolic pathways affecting the IR spectrum of the target compound.

References

  • Spectroscopy Online. (2018). The C=O[2][3][4][5][1][6][7][8] Bond, Part VI: Esters and the Rule of Three. Retrieved from

  • National Institutes of Health (PubChem). (2024). 7-Acetoxycoumarin Compound Summary. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of 2H-Chromenes. Retrieved from

  • GuideChem. (2024). 7-Acetoxy-4-methylcoumarin Spectrum and Properties. Retrieved from

  • Michigan State University. (2015). Catalytic Synthesis of 2H-Chromenes. Retrieved from

Sources

Validation

A Comparative Analysis of the Bioactivity of 7-Acetoxy-8-Methylisoflavone and Daidzein: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Nuanced World of Isoflavone Bioactivity Isoflavones, a class of phytoestrogens, have garnered significant attention within the scientific...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuanced World of Isoflavone Bioactivity

Isoflavones, a class of phytoestrogens, have garnered significant attention within the scientific community for their diverse biological activities, ranging from estrogenic and anti-estrogenic to anabolic and anti-catabolic effects. Their structural similarity to 17β-estradiol allows them to interact with estrogen receptors (ERs), leading to a cascade of cellular events. Daidzein, a naturally occurring isoflavone found predominantly in soy, is one of the most extensively studied compounds in this class. In contrast, 7-acetoxy-8-methylisoflavone represents a synthetic derivative, designed to potentially modulate the bioactivity profile of the core isoflavone structure.

This guide provides a comprehensive comparison of the known bioactivity of daidzein with the inferred bioactivity of 7-acetoxy-8-methylisoflavone. Due to the current lack of direct experimental data on 7-acetoxy-8-methylisoflavone, its biological activities are projected based on established structure-activity relationships (SAR) of isoflavones. This analysis aims to provide a scientifically grounded framework for researchers interested in the further investigation and potential therapeutic application of these compounds.

Molecular Structures: A Tale of Two Isoflavones

The fundamental difference in the bioactivity of these two compounds originates from their distinct molecular structures.

  • Daidzein: Possesses hydroxyl groups at the 7 and 4' positions, which are crucial for its interaction with estrogen receptors.

  • 7-Acetoxy-8-Methylisoflavone: This synthetic isoflavone features two key modifications to the daidzein backbone: an acetoxy group at the 7-position and a methyl group at the 8-position.

Comparative Bioactivity Profile

The following sections delve into a comparative analysis of the key bioactivities of daidzein and the predicted activities of 7-acetoxy-8-methylisoflavone.

Estrogenic and Anti-Estrogenic Activity

Daidzein is a well-established phytoestrogen that exhibits both estrogenic and anti-estrogenic properties in a tissue-dependent manner[1][2]. It binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a preferential affinity for ERβ[1].

Inferred Activity of 7-Acetoxy-8-Methylisoflavone:

The 7-hydroxyl group of isoflavones is a key determinant of estrogenic activity. The presence of an acetoxy group at this position in 7-acetoxy-8-methylisoflavone is likely to significantly reduce its direct binding affinity for estrogen receptors. Acetylation masks the polar hydroxyl group, which is critical for forming hydrogen bonds within the ligand-binding pocket of the ER.

However, the acetoxy group could function as a prodrug moiety . It may be hydrolyzed by esterases in vivo or in vitro (in cell culture) to yield 7-hydroxy-8-methylisoflavone. The bioactivity of this metabolite would then be dictated by the presence of the 8-methyl group.

The methyl group at the 8-position could introduce steric hindrance, potentially altering the binding affinity and selectivity for ERα and ERβ compared to daidzein. This could lead to a modified estrogenic or anti-estrogenic profile.

Table 1: Comparative Estrogenic Activity Profile

FeatureDaidzein7-Acetoxy-8-Methylisoflavone (Inferred)
Direct ER Binding Moderate, with preference for ERβ[1]Low to negligible
Prodrug Potential Not applicableHigh (hydrolysis to 7-hydroxy-8-methylisoflavone)
Metabolite ER Affinity Metabolite equol has higher affinity than daidzeinDependent on the effect of the 8-methyl group
Overall Estrogenicity Weak estrogen/anti-estrogenPotentially weak estrogen/anti-estrogen after metabolism
Anabolic and Anti-Catabolic Activity in Skeletal Muscle

Recent research has highlighted the anabolic potential of isoflavones, primarily mediated through estrogen receptor signaling in skeletal muscle[3]. Specifically, activation of ERβ has been shown to stimulate muscle growth and regeneration. Daidzein has been demonstrated to promote myoblast differentiation and myotube growth, indicating anabolic activity[4]. It can also inhibit muscle atrophy by suppressing inflammatory and catabolic pathways[5][6].

Inferred Activity of 7-Acetoxy-8-Methylisoflavone:

The potential anabolic activity of 7-acetoxy-8-methylisoflavone is intrinsically linked to its metabolism and subsequent interaction with estrogen receptors in muscle cells. If hydrolyzed to its 7-hydroxy form, its anabolic effects would be contingent on the 8-methyl derivative's ability to activate ERβ. The methylation could potentially enhance metabolic stability, leading to a more sustained anabolic signal compared to daidzein[7].

Table 2: Comparative Anabolic/Anti-Catabolic Activity Profile

FeatureDaidzein7-Acetoxy-8-Methylisoflavone (Inferred)
Anabolic Effect Promotes myotube growth[4]Potentially anabolic after hydrolysis
Anti-Catabolic Effect Inhibits muscle atrophy pathways[5][6]Potentially anti-catabolic after hydrolysis
Primary Receptor Likely ERβ-mediated[1][8]Likely ERβ-mediated if active metabolite is formed
Metabolic Stability Subject to metabolismMethylation may increase metabolic stability[7]

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

The canonical estrogen receptor signaling pathway involves the binding of a ligand to the ER, leading to dimerization, nuclear translocation, and binding to estrogen response elements (EREs) on the DNA, ultimately modulating gene transcription.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Isoflavone (Daidzein or Active Metabolite) ER Estrogen Receptor (ERα / ERβ) Ligand->ER ER_HSP Inactive ER-HSP Complex ER->ER_HSP Activated_ER Activated ER Dimer ER->Activated_ER Dimerization HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER Ligand Binding (Dissociation) ERE Estrogen Response Element (ERE) on DNA Activated_ER->ERE Nuclear Translocation & Binding Transcription Target Gene Transcription ERE->Transcription Bio_Effects Biological Effects (e.g., Cell Proliferation, Anabolism) Transcription->Bio_Effects

Caption: Canonical Estrogen Receptor Signaling Pathway.

Experimental Workflow for Bioactivity Assessment

A multi-faceted approach is necessary to comprehensively compare the bioactivities of daidzein and 7-acetoxy-8-methylisoflavone.

ExperimentalWorkflow cluster_Estrogenic Estrogenic Activity Assessment cluster_Anabolic Anabolic Activity Assessment ER_Binding Estrogen Receptor Competitive Binding Assay Reporter_Assay ERE-Luciferase Reporter Gene Assay Proliferation_Assay MCF-7 Cell Proliferation Assay (E-Screen) Data_Analysis Data Analysis (EC50, IC50, Myotube Diameter) Proliferation_Assay->Data_Analysis C2C12_Assay C2C12 Myotube Differentiation & Hypertrophy Assay MHC_Staining Myosin Heavy Chain (MHC) Immunostaining C2C12_Assay->MHC_Staining MHC_Staining->Data_Analysis Start Test Compounds (Daidzein, 7-acetoxy-8-methylisoflavone) Start->ER_Binding Start->Reporter_Assay Start->Proliferation_Assay Start->C2C12_Assay Conclusion Comparative Bioactivity Profile Data_Analysis->Conclusion

Caption: Experimental Workflow for Comparative Bioactivity Assessment.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to assess and compare the bioactivity of these isoflavones.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the ER, providing a measure of its binding affinity.

Methodology:

  • Preparation of ER Source: Utilize commercially available recombinant human ERα and ERβ or prepare cytosolic extracts from estrogen-sensitive tissues (e.g., rat uterus).

  • Incubation: In a multi-well plate, incubate a fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]E2) with the ER preparation in the presence of increasing concentrations of the test compounds (daidzein and 7-acetoxy-8-methylisoflavone) or a non-labeled E2 standard.

  • Separation of Bound and Free Ligand: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the ER-ligand complex.

  • Quantification: Centrifuge the samples, wash the HAP pellet, and quantify the radioactivity in the pellet using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can be calculated relative to non-labeled E2.

ERE-Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate transcription from an estrogen-responsive element (ERE), providing a functional measure of ER agonistic or antagonistic activity.

Methodology:

  • Cell Culture and Transfection: Culture an appropriate cell line (e.g., MCF-7, which endogenously expresses ERs) and transiently transfect them with a reporter plasmid containing multiple copies of the ERE upstream of a luciferase reporter gene.

  • Compound Treatment: After transfection, treat the cells with various concentrations of the test compounds. For assessing antagonistic activity, co-treat with a known concentration of 17β-estradiol.

  • Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration. Plot the relative luciferase units (RLU) against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

C2C12 Myotube Hypertrophy Assay

This assay assesses the anabolic potential of compounds by measuring their effect on the differentiation and growth of C2C12 myoblasts into myotubes.

Methodology:

  • Cell Seeding and Differentiation: Seed C2C12 myoblasts in a multi-well plate. Once confluent, induce differentiation into myotubes by switching from a high-serum growth medium to a low-serum differentiation medium (e.g., DMEM with 2% horse serum).

  • Compound Treatment: Treat the differentiating myotubes with various concentrations of the test compounds for a defined period (e.g., 48-72 hours).

  • Immunostaining: Fix the cells and perform immunocytochemistry for a key muscle-specific protein, such as Myosin Heavy Chain (MHC), using a specific primary antibody and a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Capture images using a fluorescence microscope. Quantify myotube hypertrophy by measuring the diameter of the MHC-positive myotubes using image analysis software. The fusion index (number of nuclei in myotubes divided by the total number of nuclei) can also be determined.

  • Data Analysis: Compare the average myotube diameter in the treated groups to the vehicle control to determine the anabolic effect of the compounds.

Conclusion and Future Directions

Daidzein's bioactivity is well-characterized, showcasing a complex profile of estrogenic and anabolic effects. In contrast, 7-acetoxy-8-methylisoflavone remains an uncharacterized synthetic derivative. Based on established structure-activity relationships, it is plausible that this compound acts as a prodrug, with its ultimate bioactivity dependent on the metabolic cleavage of the acetoxy group and the influence of the 8-methyl substitution on estrogen receptor interaction. The methylation may confer increased metabolic stability, potentially leading to a more sustained biological effect.

The experimental protocols detailed in this guide provide a robust framework for the direct comparative evaluation of these two isoflavones. Such studies are essential to validate the inferred bioactivity of 7-acetoxy-8-methylisoflavone and to elucidate the impact of its structural modifications. Further research in this area will contribute to a deeper understanding of isoflavone pharmacology and may pave the way for the development of novel selective estrogen receptor modulators (SERMs) with tailored therapeutic applications.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Daidzein? Retrieved from [Link]

  • Breast Cancer and the Environment Research Program. FACT SHEET on the PHYTOESTROGEN DAIDZEIN. Retrieved from [Link]

  • Vierbuchen, T., et al. (2012). Selective estrogen receptor-β activation stimulates skeletal muscle growth and regeneration. The FASEB Journal, 26(5), 1909-1920.
  • Parr, M. K., et al. (2014). Estrogen receptor beta is involved in skeletal muscle hypertrophy induced by the phytoecdysteroid ecdysterone. Molecular Nutrition & Food Research, 58(9), 1861-1872.
  • Iida, K., et al. (2015). Dietary isoflavone daidzein promotes Tfam expression that increases mitochondrial biogenesis in C2C12 muscle cells. The Journal of Nutritional Biochemistry, 26(11), 1193-1199.
  • Vierbuchen, T., et al. (2012). Selective estrogen receptor-β activation stimulates skeletal muscle growth and regeneration. The FASEB Journal, 26(5), 1909-1920.
  • Lee, S. J., et al. (2017). An isoflavone compound daidzein elicits myoblast differentiation and myotube growth. Journal of Functional Foods, 38, 438-446.
  • Parr, M. K., et al. (2014). Estrogen receptor beta is involved in skeletal muscle hypertrophy induced by the phytoecdysteroid ecdysterone. Molecular Nutrition & Food Research, 58(9), 1861-1872.
  • Yin, X., et al. (2022). Daidzein improves muscle atrophy caused by lovastatin by regulating the AMPK/FOXO3a axis. Journal of Cachexia, Sarcopenia and Muscle, 13(1), 534-548.
  • Kim, J., et al. (2022). Daidzein Inhibits Muscle Atrophy by Suppressing Inflammatory Cytokine- and Muscle Atrophy-Related Gene Expression. Nutrients, 14(19), 4085.
  • Brown, M., & Lowe, D. A. (2011). Estrogen receptor-α and -β and aromatase knockout effects on lower limb muscle mass and contractile function in female mice. American Journal of Physiology-Endocrinology and Metabolism, 300(5), E869-E877.
  • Walle, T. (2009). Methylation of dietary flavones increases their metabolic stability and chemopreventive effects. International Journal of Molecular Sciences, 10(11), 5004-5014.
  • De Cicco, M., et al. (2021). Influence of synthetic isoflavones on selected urinary steroid biomarkers. Journal of Pharmaceutical and Biomedical Analysis, 205, 114316.
  • Lee, S., et al. (2022). Effect of Isoflavone on Muscle Atrophy in Ovariectomized Mice. International Journal of Molecular Sciences, 23(19), 11385.
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  • Pudenz, M., et al. (2014). Impact of Soy Isoflavones on the Epigenome in Cancer Prevention. Nutrients, 6(10), 4218-4272.
  • Kumar, R., et al. (2019). Cytosine Methylation of Isoflavone Synthase Gene in the Genic Region Positively Regulates Its Expression and Isoflavone Biosynthesis in Soybean Seeds. DNA and Cell Biology, 38(6), 510-520.
  • Dieli-Conwright, C. M., et al. (2009). Effects of Resistance Training and Soy Isoflavone on Body Composition in Postmenopausal Women. Journal of Clinical Endocrinology & Metabolism, 94(8), 2769-2777.
  • Viscardi, G., et al. (2022). Effect of soy isoflavones on measures of estrogenicity: A systematic review and meta-analysis of randomized controlled trials. The Journal of Nutrition, 152(10), 2269-2281.
  • Setchell, K. D. (2017). The history and basic science of soy isoflavones. The Journal of Nutrition, 147(suppl_11), 2215S-2224S.
  • Ibi, M., et al. (2017). Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells. Molecular Medicine Reports, 16(5), 7047-7052.
  • Pudenz, M., et al. (2014). Impact of Soy Isoflavones on the Epigenome in Cancer Prevention. Nutrients, 6(10), 4218-4272.
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Comparative

crystal structure analysis of 8-methyl-4-oxo-3-phenyl-4H-chromene

A Comprehensive Guide to the Crystal Structure Analysis of 8-Methyl-4-oxo-3-phenyl-4H-chromene and its Analogs For researchers, scientists, and drug development professionals, a precise understanding of a molecule's thre...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Crystal Structure Analysis of 8-Methyl-4-oxo-3-phenyl-4H-chromene and its Analogs

For researchers, scientists, and drug development professionals, a precise understanding of a molecule's three-dimensional structure is paramount for elucidating its function and guiding the development of new therapeutics. This guide provides an in-depth comparison of methodologies for the , a member of the flavonoid family known for its diverse biological activities.[1][2] While the specific crystal structure of 8-methyl-4-oxo-3-phenyl-4H-chromene is not publicly available, this guide will utilize the closely related compound, 3-(4-Methylphenyl)-4H-chromen-4-one, as a practical exemplar to illustrate the analytical workflow and comparative data.[3]

The Primacy of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for determining the precise atomic arrangement within a crystalline solid.[4][5] It provides unambiguous data on bond lengths, bond angles, and the overall molecular conformation, which are crucial for understanding structure-activity relationships.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution.

Step 1: Crystal Growth

The prerequisite for SC-XRD is a high-quality single crystal of sufficient size (typically 0.1-0.3 mm in each dimension).[6] For compounds like 3-(4-Methylphenyl)-4H-chromen-4-one, slow evaporation of a solution is a common and effective method.[3][6][7]

  • Protocol:

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol) to near saturation.[3]

    • Filter the solution to remove any particulate matter.

    • Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.[7]

    • Monitor for the formation of well-defined, transparent crystals.

  • Causality: Slow evaporation allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects and leading to crystals of higher quality suitable for diffraction.[6]

Step 2: Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

  • Protocol:

    • A selected crystal is mounted on a goniometer head.[7]

    • The crystal is cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[4]

    • The crystal is rotated, and a series of diffraction images are collected by a detector.[5]

Step 3: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Protocol:

    • The diffraction spots are indexed to determine the unit cell parameters and crystal system.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

    • The structural model is refined using least-squares methods to best fit the experimental data.

The crystal structure of 3-(4-Methylphenyl)-4H-chromen-4-one reveals a nearly planar chromenone ring system with the pendant benzene ring twisted at a dihedral angle of 31.09 (5)°.[3]

Complementary and Alternative Techniques

While SC-XRD is the gold standard, other techniques provide valuable structural information, especially when single crystals are not obtainable.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful tool for the characterization of polycrystalline materials.[8][9] It is particularly useful for phase identification and can be used to determine the crystal structure of materials that do not readily form single crystals.[8][9][10][11][12]

  • Experimental Protocol:

    • A finely ground powder of the sample is packed into a sample holder.

    • The sample is irradiated with a monochromatic X-ray beam.

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • The resulting diffraction pattern is a fingerprint of the crystalline phase.

  • Data Interpretation: The crystal structure can be determined from powder data using methods like the Rietveld refinement, though this is generally more challenging than from single-crystal data due to the overlap of diffraction peaks.[10][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution.[1][13] For flavonoids, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the determination of the connectivity and substitution patterns.[2][13][14][15][16]

  • Experimental Protocol:

    • The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13]

    • ¹H and ¹³C NMR spectra are acquired.

    • Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish correlations between protons and carbons, aiding in the complete structural assignment.[14][16]

  • Causality: The chemical shifts and coupling constants in NMR spectra are highly sensitive to the electronic environment and spatial proximity of nuclei, providing a detailed picture of the molecular structure.[14]

Computational Chemistry: Density Functional Theory (DFT)

Computational methods, particularly DFT, have become indispensable tools for complementing experimental data and providing deeper insights into molecular structure and properties.[17][18][19][20][21][22][23]

  • Methodology:

    • An initial molecular geometry is constructed.

    • The geometry is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G**).[17]

    • Structural parameters (bond lengths, angles) and spectroscopic properties (NMR chemical shifts, vibrational frequencies) can be calculated and compared with experimental data.[21]

  • Self-Validation: A strong correlation between the DFT-calculated and experimentally determined parameters validates both the experimental structure and the computational model. For instance, calculated bond lengths for a chromene derivative at the B3LYP/6-311++G(d,p) level showed good agreement with experimental X-ray data.[21][22]

Comparative Analysis of Structural Data

The following table summarizes the type of information that can be obtained from each technique, using 3-(4-Methylphenyl)-4H-chromen-4-one as a representative example.

ParameterSingle-Crystal XRDPowder XRDNMR SpectroscopyDFT Calculations
Bond Lengths High Precision (e.g., ±0.002 Å)[3]Lower PrecisionIndirectly InferredHigh Accuracy (with appropriate model)[21]
Bond Angles High Precision (e.g., ±0.1°)[3]Lower PrecisionIndirectly InferredHigh Accuracy (with appropriate model)[21]
Torsion Angles High Precision[3]Difficult to DetermineInferred from CouplingsCan be Reliably Calculated[17]
3D Conformation Unambiguous[5]Model DependentInferred from NOEProvides Minimum Energy Conformation[17]
Crystal Packing Detailed Information[3]Unit Cell DimensionsNot ApplicableCan Predict Packing
Sample Requirement Single Crystal[6]Polycrystalline Powder[9]Solution[13]None (Computational)

Visualizing the Analytical Workflow

The following diagram illustrates the workflow for the comprehensive structural analysis of a flavonoid compound.

Crystal Structure Analysis Workflow Workflow for Structural Elucidation of Flavonoids cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_results Data Integration & Validation Synthesis Synthesis of 8-methyl-4-oxo-3-phenyl-4H-chromene Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth PXRD Powder XRD Purification->PXRD NMR NMR Spectroscopy Purification->NMR DFT DFT Calculations Purification->DFT Input for Model SC_XRD Single-Crystal XRD Crystal_Growth->SC_XRD Structure_Elucidation Final Structure Elucidation SC_XRD->Structure_Elucidation Definitive 3D Structure PXRD->Structure_Elucidation Phase & Unit Cell NMR->Structure_Elucidation Connectivity DFT->Structure_Elucidation Validation & Insight

Caption: Workflow for the structural elucidation of flavonoids.

Conclusion

The definitive structural characterization of 8-methyl-4-oxo-3-phenyl-4H-chromene and its analogs relies on a multi-faceted approach, with single-crystal X-ray diffraction serving as the ultimate arbiter of the three-dimensional atomic arrangement. However, a comprehensive understanding is best achieved through the synergistic application of complementary techniques. Powder X-ray diffraction confirms the bulk purity and crystal phase, NMR spectroscopy elucidates the molecular structure in solution, and computational DFT calculations provide a theoretical framework to validate and interpret experimental findings. By integrating data from these powerful analytical methods, researchers can gain a complete and robust understanding of the molecular architecture, which is essential for advancing drug discovery and development.

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Sources

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